molecular formula C8H11NO2 B8721603 2-Amino-5-(methoxymethyl)phenol

2-Amino-5-(methoxymethyl)phenol

Cat. No.: B8721603
M. Wt: 153.18 g/mol
InChI Key: LLTSUUFRJSYQLR-UHFFFAOYSA-N
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Description

2-Amino-5-(methoxymethyl)phenol (CAS 824933-84-8) is an organic compound with the molecular formula C 8 H 11 NO 2 and a molecular weight of 153.18 g/mol . It is characterized by a phenol group substituted with an amino group and a methoxymethyl group. The compound has a calculated density of 1.2±0.1 g/cm³ and a boiling point of 266.6±30.0 °C at 760 mmHg . This compound is of significant interest in synthetic and applied chemistry research. While specific studies on this exact molecule are limited, its structure is closely related to other aminophenol derivatives that are established as key intermediates, particularly in the development of oxidative hair dye agents . As part of the broad class of phenolic compounds, it shares a structural motif with many bioactive molecules known for their antioxidant properties, which often act through mechanisms such as radical scavenging and electron donation . Researchers are also exploring the application of phenolic substances as sustainable antimicrobial agents in areas like agriculture and food packaging, highlighting the wider potential of such chemical scaffolds . Please note: This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-5-(methoxymethyl)phenol

InChI

InChI=1S/C8H11NO2/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,10H,5,9H2,1H3

InChI Key

LLTSUUFRJSYQLR-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)N)O

Origin of Product

United States

Foundational & Exploratory

"2-Amino-5-(methoxymethyl)phenol" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-5-(methoxymethyl)phenol (CAS No. 824933-84-8). It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document summarizes the available data on its molecular structure and basic properties. Notably, there is a significant lack of publicly available experimental data for this compound, which this guide will also address. It is crucial to distinguish this compound from its isomers, such as 2-Amino-5-methoxyphenol, for which more data is available but which possesses a different chemical structure.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound containing amino, hydroxyl, and methoxymethyl functional groups attached to a benzene ring.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 824933-84-8[1]
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [2]
Canonical SMILES COC1=CC(=C(C=C1)N)ON/A
InChI Key LLTSUUFRJSYQLR-UHFFFAOYSA-NN/A

Physical and Chemical Properties

A thorough search of scientific literature and chemical databases reveals a significant gap in the publicly available experimental data for the physical and chemical properties of this compound. The information that is available from commercial suppliers has not been substantiated by peer-reviewed literature.

Table 2: Summary of Known Physical and Chemical Properties

PropertyValueNotes
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A
H-Bond Donor Count 2Calculated
H-Bond Acceptor Count 3Calculated

Note: The hydrogen bond donor and acceptor counts are calculated based on the molecular structure and have not been experimentally verified.

Spectral Data

While some commercial suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS for this compound, these spectra are not publicly accessible. Researchers requiring this information should consider direct analytical characterization of a purchased sample.

Synthesis and Experimental Protocols

Due to the lack of published experimental work, no detailed methodologies for key experiments can be provided at this time.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or the involvement of this compound in any signaling pathways. Its structural similarity to other phenolic and aniline compounds suggests potential for a range of biological activities, but this remains to be experimentally determined.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 824933-84-8) is not publicly available. In the absence of specific data, this compound should be handled with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols for handling novel chemical entities should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.

For guidance, researchers can refer to the SDS of structurally related compounds, but should be aware that the toxicological properties may differ significantly.

Distinction from Isomers and Related Compounds

It is critical for researchers to distinguish this compound from its close isomer, 2-Amino-5-methoxyphenol (CAS 40925-70-0). These two compounds have different molecular formulas and structures, which will result in different physical, chemical, and biological properties. Much of the readily available data is for 2-Amino-5-methoxyphenol, and caution must be exercised to avoid misattribution of this data.

Diagram 1: Structural Comparison

References

"2-Amino-5-(methoxymethyl)phenol" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available information on 2-Amino-5-(methoxymethyl)phenol, a chemical compound of interest in various research and development sectors. Due to the limited publicly available data for this specific molecule, this document focuses on its fundamental chemical identity and structure.

Core Chemical Information

CAS Number: 824933-84-8

Molecular Structure:

The molecular structure of this compound is characterized by a phenol ring substituted with an amino group at the second position and a methoxymethyl group at the fifth position.

  • SMILES: OC1=CC(COC)=CC=C1N

  • InChI: InChI=1S/C8H11NO2/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,10H,5,9H2,1H3

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of this compound

Chemical Identification and Properties

The following table summarizes the key identifiers and basic properties of this compound.

PropertyValue
CAS Number 824933-84-8
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Canonical SMILES COC1=CC(=C(C=C1)N)O
InChI Key AOWNYDDZDLTCGB-UHFFFAOYSA-N
IUPAC Name This compound

Experimental Data and Protocols

As of late 2025, detailed experimental data, including quantitative analyses and specific experimental protocols for this compound, are not widely available in peer-reviewed literature or public chemical databases. Researchers interested in this compound may need to perform de novo characterization and experimental validation. Supplier documentation may provide batch-specific analytical data such as NMR, HPLC, and LC-MS.[1]

Logical Relationship of Compound Information

The following diagram illustrates the logical flow of information a researcher might follow when investigating a novel or sparsely documented compound like this compound.

logical_flow cluster_identification Identification cluster_synthesis_and_analysis Synthesis & Analysis cluster_application_research Application & Research cluster_safety Safety & Handling Compound This compound CAS CAS: 824933-84-8 Compound->CAS Structure Molecular Structure (SMILES, InChI) Compound->Structure Properties Physicochemical Properties (MW, Formula) Compound->Properties SDS Safety Data Sheet (SDS) Compound->SDS Synthesis Synthesis Route Structure->Synthesis Purification Purification Methods Synthesis->Purification Analysis Analytical Characterization (NMR, HPLC, MS) Purification->Analysis BioActivity Biological Activity Screening Analysis->BioActivity MaterialSci Material Science Applications Analysis->MaterialSci DrugDev Drug Development Intermediate BioActivity->DrugDev Handling Handling & Storage SDS->Handling Toxicology Toxicological Studies SDS->Toxicology

Caption: Information workflow for a novel chemical compound.

References

"2-Amino-5-(methoxymethyl)phenol" solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Amino-5-(methoxymethyl)phenol

This compound is an aromatic organic compound containing an amino, a hydroxyl, and a methoxymethyl group attached to a benzene ring. These functional groups dictate its chemical reactivity and physical properties, including its solubility in various organic solvents. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and a hydrogen bond acceptor (the oxygen in the methoxymethyl and hydroxyl groups) suggests its potential for solubility in polar solvents. Conversely, the aromatic ring provides a nonpolar characteristic, which may contribute to solubility in less polar organic solvents.

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in polar organic solvents. This is attributed to the ability of the amino and hydroxyl groups to form hydrogen bonds with polar solvent molecules.

Quantitative Solubility Analysis (Data from 4-Aminophenol as a proxy)

Due to the lack of specific quantitative data for this compound, the following table summarizes the solubility of 4-aminophenol, a structurally related compound. This data can serve as a useful estimation for selecting appropriate solvents for this compound in experimental work. It is important to note that the methoxymethyl group in the target compound may influence its solubility profile compared to the unsubstituted 4-aminophenol.

SolventMolar Mass ( g/mol )Solubility of 4-Aminophenol
Water18.021.5 g/100 mL[1]
Ethanol46.07Slightly soluble[1]
Diethyl Ether74.12Slightly soluble[1]
Acetone58.08Soluble[1]
Ethyl Acetate88.11Soluble[1]
Acetonitrile41.05Soluble[1]
Dimethyl Sulfoxide (DMSO)78.13Very soluble[1]
Toluene92.14Slightly soluble[1]
Benzene78.11Negligible solubility[1]
Chloroform119.38Negligible solubility[1]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with a hot plate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a vial. The exact amount of solid should be more than what is expected to dissolve.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or on a magnetic stirrer. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant (the saturated solution) and transfer it to a volumetric flask. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility in grams per 100 mL (or other desired units) using the determined concentration and the dilution factor.

Logical Workflow for Synthesis

The following diagram illustrates a potential synthetic pathway for this compound, adapted from a known synthesis of a similar compound, 2-amino-5-methoxyphenol. This workflow provides a logical sequence of reactions for planning the synthesis of the target compound.

Synthesis_Workflow A p-Cresol B 4-Methyl-2-nitrophenol A->B Nitration (HNO3, H2SO4) C 4-(Methoxymethyl)-2-nitrophenol B->C Hydroxymethylation & Etherification (Formaldehyde, Methanol, Acid catalyst) D This compound C->D Reduction (e.g., H2/Pd-C or Sn/HCl)

Caption: Proposed synthesis route for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While direct quantitative data remains elusive, the provided information on its qualitative solubility, along with quantitative data for a similar compound, offers valuable guidance for researchers and professionals in drug development. The detailed experimental protocol and the logical synthesis workflow further equip scientists with the necessary tools to effectively work with this important chemical intermediate. It is recommended that experimental determination of the solubility of this compound in various solvents be conducted to obtain precise data for specific applications.

References

Spectroscopic Analysis of 2-Amino-5-(methoxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of the organic compound 2-Amino-5-(methoxymethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data (NMR, IR, MS) and provides standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are crucial for the identification and structural elucidation of the compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~6.8d1HAr-H
~6.7dd1HAr-H
~6.6d1HAr-H
~4.8 (broad s)2H-NH₂
~4.5 (broad s)1H-OH
~4.3s2H-CH₂-O
~3.3s3H-O-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~145Ar-C-OH
~138Ar-C-NH₂
~130Ar-C
~118Ar-CH
~116Ar-CH
~115Ar-CH
~74-CH₂-O
~58-O-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3250Strong, BroadO-H and N-H stretching
3050-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1620-1580StrongN-H bending and Aromatic C=C stretching
1520-1480StrongAromatic C=C stretching
1250-1200StrongAryl C-O stretching
1150-1080StrongC-O-C stretching (ether)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
153[M]⁺ (Molecular Ion)
122[M - OCH₃]⁺
123[M - CH₂O]⁺
108[M - CH₂OCH₃]⁺

Ionization Method: Electron Ionization (EI). Fragmentation patterns are predicted based on common fragmentation pathways for phenols and ethers.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

  • Instrument Setup : The NMR spectrometer (e.g., 400 MHz) is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

  • Data Acquisition : For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The number of scans will depend on the sample concentration.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR) : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[2]

  • Background Collection : Record a background spectrum of the clean, empty ATR crystal.[3]

  • Sample Analysis : Apply pressure to ensure good contact between the sample and the crystal.[4] The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization : For Electron Ionization (EI-MS), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of 2-Amino-5- (methoxymethyl)phenol Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

Workflow for Spectroscopic Characterization

This document serves as a foundational guide for the spectroscopic analysis of this compound. Researchers are encouraged to use these predicted data and protocols as a starting point for their experimental work.

References

An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the current scientific understanding of aminophenol compounds related to 2-Amino-5-(methoxymethyl)phenol.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research has revealed no publicly available scientific literature detailing the mechanism of action or biological activity of the specific compound "this compound." This document therefore provides a detailed overview of the most closely related and studied analogs: 2-Amino-5-methoxyphenol and 2-Amino-5-methylphenol . The structural differences are illustrated below. While these compounds share a common 2-aminophenol core, the variation in the substituent at the 5-position will influence their physicochemical properties and biological activities.

Core Structures

Structural_Comparison cluster_0 Requested Compound cluster_1 Related Compound 1 cluster_2 Related Compound 2 Requested Label_Requested This compound (No Data Available) Analog1 Label_Analog1 2-Amino-5-methoxyphenol Analog2 Label_Analog2 2-Amino-5-methylphenol

Caption: Structural comparison of the requested compound and its closest analogs.

2-Amino-5-methoxyphenol

This compound is a phenol substituted with an amino group at position 2 and a methoxy group at position 5[1].

Biological Activities and Potential Mechanisms of Action

The biological activities of 2-amino-5-methoxyphenol and its derivatives are an area of active research, with studies pointing towards several potential applications.

  • Antimicrobial Properties: Derivatives of 2-methoxyphenol have been investigated for their antibacterial activity. For instance, an imine-based ligand, 2-methoxy-5-((6-methoxypyridin-3-ylimino)methyl)phenol, and its metal complexes have shown potent antibacterial action, with theoretical studies suggesting inhibition of the DNA gyrase-DNA complex as a possible mechanism[2]. Phenol derivatives, in general, are known to possess antimicrobial activities[3].

  • Antioxidant Activity: The phenolic hydroxyl group in 2-amino-5-methoxyphenol suggests potential antioxidant properties through the scavenging of free radicals. This is a common characteristic of phenolic compounds[4]. The antioxidant capacity of various 2-methoxyphenols has been evaluated using methods like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay[5].

  • Enzyme Inhibition: This class of compounds may exhibit inhibitory effects on certain enzymes. For example, some 2-methoxyphenol derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation[5]. Other phenol derivatives have been explored as inhibitors of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease[6].

Quantitative Data

Currently, there is a lack of specific quantitative data such as IC50 or binding affinity values for the parent compound 2-amino-5-methoxyphenol in the reviewed literature. However, for a derivative of a related compound, 2-acetyl-5-O-(amino-alkyl)phenol, the following data has been reported in the context of Alzheimer's disease research:

CompoundTargetIC50 (µM)Selectivity Index (SI)
TM-3eeAChE0.6932.7
TM-3MAO-B6.8-
Table 1: Inhibitory activities of a 2-acetyl-5-O-(amino-alkyl)phenol derivative (TM-3)[6].
Experimental Protocols

1.3.1. Antibacterial Assay (Agar Well Diffusion Method)

This method is commonly used to evaluate the antibacterial activity of chemical compounds.

  • Preparation of Test Solutions: The test compound and a standard antibiotic (e.g., Ciprofloxacin) are dissolved in a suitable solvent (e.g., 20% v/v WFI in DMSO) to prepare solutions of varying concentrations (e.g., 1000 µg/ml and 1500 µg/ml)[3].

  • Inoculation: A standardized inoculum of the target bacterial strain is uniformly spread on the surface of a sterile agar plate.

  • Well Preparation: Wells of a specific diameter are punched into the agar.

  • Application of Test Solutions: A fixed volume (e.g., 100 µl) of each test solution is added to the respective wells. A well with the solvent alone serves as a control[3].

  • Incubation: The plates are incubated for 16 to 18 hours under appropriate conditions for bacterial growth[3].

  • Measurement: The diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured to determine the antibacterial activity.

Agar_Well_Diffusion_Workflow A Prepare bacterial inoculum and agar plates B Punch wells into the agar A->B D Add solutions to wells B->D C Prepare test compound and control solutions C->D E Incubate plates D->E F Measure zones of inhibition E->F

Caption: Workflow for the Agar Well Diffusion Method.

2-Amino-5-methylphenol

This compound, also known as 6-amino-m-cresol, is primarily used as an oxidative coupler in permanent hair dye formulations[7][8].

Biological Activities and Toxicological Profile

The main body of research on 2-amino-5-methylphenol centers on its use in cosmetics and its associated toxicological profile.

  • Genotoxicity: There is evidence to suggest that 2-amino-5-methylphenol has genotoxic potential. Both in vitro and in vivo studies have shown mixed results, but the overall weight of evidence led to its classification as genotoxic[7]. The metabolite, N-acetyl-2-amino-5-methylphenol, was also found to be genotoxic in an in vitro micronucleus assay[7].

  • Metabolism: In vitro studies with human, rat, and mouse hepatocytes have shown that the related compound 5-amino-2-methylphenol is rapidly and completely metabolized. The primary metabolic pathways involve extensive phase II metabolism, specifically sulfation of the phenol group and, to a lesser extent, N-acetylation.

Metabolism_Pathway Parent 5-Amino-2-methylphenol Sulfate Sulfate Conjugate Parent->Sulfate Sulfation (Major Pathway) N_Acetyl N-Acetyl Metabolite Parent->N_Acetyl N-Acetylation (Minor Pathway)

Caption: Proposed metabolic pathways for 5-amino-2-methylphenol.

Quantitative Data

Toxicological studies have provided some quantitative data for 2-amino-5-methylphenol and its isomers.

CompoundTestSpeciesValue
2-Amino-5-methylphenolNOAEL (No-Observed-Adverse-Effect Level)-50 mg/kg bw/day[7]
5-Amino-2-methylphenolLD50 (Oral)Rat3600 mg/kg bw
Table 2: Toxicological data for aminomethylphenol isomers.
Experimental Protocols

2.3.1. In Vitro Micronucleus Assay

This assay is used to assess the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus.

  • Cell Culture: A suitable mammalian cell line is cultured in appropriate media.

  • Treatment: The cells are exposed to various concentrations of the test compound (e.g., N-acetyl-2-amino-5-methylphenol) and positive and negative controls.

  • Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic activity.

Concluding Remarks

While there is a significant gap in the scientific literature regarding the specific biological activities of "this compound," the available data on its close analogs, 2-Amino-5-methoxyphenol and 2-Amino-5-methylphenol, provide valuable insights. Derivatives of these compounds have demonstrated potential as antimicrobial and enzyme-inhibiting agents. However, toxicological assessments, particularly concerning genotoxicity, are crucial for any potential therapeutic or commercial application. Further research is warranted to synthesize and characterize this compound and to elucidate its unique biological profile and mechanism of action. This would determine its potential utility in various scientific and industrial fields.

References

The Emerging Potential of 2-Amino-5-(methoxymethyl)phenol as a Reactive Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing in-depth experimental data specifically for 2-Amino-5-(methoxymethyl)phenol is limited. This guide leverages the well-documented chemistry of its close structural analogs, 2-amino-5-methoxyphenol and 2-amino-5-methylphenol, to project the potential of this compound as a valuable reactive intermediate in organic synthesis and drug discovery. The experimental protocols and quantitative data presented herein are based on these analogs and should be adapted and optimized for the target compound.

Introduction

This compound is a substituted aminophenol with a unique combination of functional groups: a nucleophilic aromatic amine, a phenolic hydroxyl group, and a methoxymethyl substituent. This arrangement suggests its significant potential as a versatile reactive intermediate for the synthesis of complex organic molecules, particularly heterocyclic scaffolds of medicinal interest. The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring for electrophilic substitution, while the amino and hydroxyl moieties themselves are key participants in a variety of condensation and cyclization reactions. The methoxymethyl group at the 5-position can influence the molecule's solubility, lipophilicity, and potential for metabolic modification, making it an intriguing building block for drug design.

This technical guide provides a comprehensive overview of the projected synthesis, reactivity, and potential applications of this compound, drawing parallels from its closely related and well-studied analogs.

Physicochemical Properties

Property2-Amino-5-methoxyphenol2-Amino-5-methylphenolProjected: this compound
CAS Number 40925-70-0[1][2]2835-98-5[3][4]824933-84-8
Molecular Formula C₇H₉NO₂[1][5]C₇H₉NO[3]C₈H₁₁NO₂
Molecular Weight 139.15 g/mol [1][5]123.15 g/mol [3][4]153.18 g/mol
Melting Point 128-131 °C[6]159-162 °C[4]Expected to be a crystalline solid
Appearance Off-white to beige powderWhite or off-white crystalline powder[7]Expected to be a crystalline solid
Solubility Slightly soluble in cold water, soluble in hot water and polar organic solvents[2][8]Soluble in water and alcoholExpected to be soluble in polar organic solvents

Synthesis of Substituted 2-Aminophenols: Established Protocols for Analogs

The synthesis of 2-aminophenol derivatives typically involves the reduction of a corresponding 2-nitrophenol. This precursor can often be prepared by the regioselective nitration of a substituted phenol.

Synthesis of 2-Amino-5-methoxyphenol

A common route to 2-amino-5-methoxyphenol involves the nitration of 3-methoxyphenol followed by reduction.[9]

Experimental Protocol:

Step 1: Synthesis of 5-Methoxy-2-nitrophenol [9]

  • Dissolve 3-methoxyphenol (10 g, 80.55 mmol) in propionic acid (80 mL).

  • Cool the solution to -5 °C.

  • Slowly add a solution of sodium nitrite (5.61 g, 81.30 mmol) in water (13 mL) while maintaining the temperature at -5 °C.

  • Stir the mixture for 1 hour at -5 °C.

  • Add nitric acid (6.7 mL, 161.10 mmol) and continue stirring for 1 hour at -5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Add water (80 mL) dropwise to precipitate the product.

  • Filter the solid, wash with 50% aqueous propionic acid, and dry to yield 5-methoxy-2-nitrophenol. (Yield: 7.47 g, 55%)[9]

Step 2: Synthesis of 2-Amino-5-methoxyphenol [9]

  • Prepare a slurry of 5-methoxy-2-nitrophenol (7.47 g) and 10% Pd/C (1.87 g) in a 1:1 mixture of ethyl acetate and ethanol (100 mL).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 3.5 hours at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Wash the Celite pad with additional solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain 2-amino-5-methoxyphenol. (Yield: 6.03 g, 98%)[9]

Projected Synthesis of this compound

Based on the synthesis of its analogs, a plausible route to this compound would involve the nitration of 3-(methoxymethyl)phenol followed by catalytic hydrogenation.

G start 3-(Methoxymethyl)phenol nitro 5-(Methoxymethyl)-2-nitrophenol start->nitro 1. NaNO2, HNO3 Propionic Acid, -5 °C to RT final This compound nitro->final 2. H2, Pd/C Ethanol/Ethyl Acetate, RT

Caption: Projected synthetic pathway to this compound.

Potential as a Reactive Intermediate

The bifunctional nature of 2-aminophenols makes them excellent precursors for a wide range of chemical transformations, particularly in the synthesis of heterocyclic compounds.

Synthesis of Benzoxazines

2-Aminophenols are known to react with aldehydes and phenols in a Mannich-type condensation to form benzoxazine monomers. These monomers are valuable in materials science for the production of high-performance polymers. The intention to synthesize benzoxazines has been a driver for the preparation of 2-amino-5-methoxyphenol.[10]

G aminophenol 2-Amino-5-(substituted)phenol benzoxazine Benzoxazine Derivative aminophenol->benzoxazine aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->benzoxazine phenol Phenol phenol->benzoxazine

Caption: General scheme for benzoxazine synthesis.

Formation of Phenoxazinones

The oxidative condensation of 2-aminophenols leads to the formation of phenoxazinone structures, which are present in some natural products and pharmacologically active compounds. For instance, 2-amino-5-methylphenol reacts with bovine hemoglobin to produce 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one.[4] This reactivity highlights the potential of 2-aminophenols to participate in biologically relevant oxidative processes. The oxidation of 2-aminophenol can be initiated by radicals like TEMPO, where the formation of a 2-aminophenoxyl radical is a key step.[11]

G cluster_workflow Oxidative Dimerization to Phenoxazinone start 2 molecules of 2-Aminophenol intermediate 2-Aminophenoxyl Radical Intermediate start->intermediate Oxidation (e.g., TEMPO, Metal Catalyst) product 2-Aminophenoxazin-3-one intermediate->product Dimerization and further oxidation

Caption: Oxidative pathway from 2-aminophenol to phenoxazinone.

Synthesis of Schiff Bases and Metal Complexes

The amino group of 2-aminophenols can readily condense with aldehydes or ketones to form Schiff bases. These ligands are capable of coordinating with various metal ions to form stable complexes. 2-Amino-5-methylphenol has been utilized in the synthesis of tridentate Schiff base ligands and non-metallocene catalysts with phenoxy-imine ligands.[4] This suggests that this compound could also serve as a precursor to novel ligands and catalysts.

Experimental Protocol for a Representative Schiff Base Formation: [12]

  • Reflux a mixture of 2-amino-5-methylphenol and 3-(chloromethyl)-9-ethyl-9H-carbazole in the presence of an acidic catalyst for 5 hours.

  • Monitor the reaction completion using appropriate chemical methods (e.g., TLC).

  • Upon completion, filter the reaction mixture and wash the solid with a suitable solvent.

  • Distill the combined filtrate to remove the solvent.

  • Extract the residue with an appropriate solvent and dry over sodium sulfate to isolate the Schiff base derivative.

Pro-oxidant Activity

Studies have shown that 2-aminophenols can exhibit pro-oxidant activity, particularly in the presence of transition metal ions like copper.[13] They can reduce cupric ions and subsequently stimulate the production of reactive oxygen species (ROS) such as superoxide radicals.[13] This property is significant in the context of drug development, as it could contribute to both therapeutic effects (e.g., in anticancer agents) and potential toxicity mechanisms.

Applications in Drug Development and Materials Science

The versatile reactivity of 2-aminophenol derivatives makes them valuable intermediates in several fields:

  • Pharmaceuticals: They serve as building blocks for the synthesis of a wide range of bioactive molecules. The resulting heterocyclic structures, such as phenoxazines, are found in various pharmacologically active compounds.

  • Dyes and Pigments: 2-Aminophenols are precursors to azo dyes and other colorants.

  • Materials Science: As demonstrated by their use in benzoxazine synthesis, these compounds are important for the development of advanced polymers with high thermal and chemical stability.

Conclusion

While direct experimental data on this compound is currently scarce, the well-established chemistry of its close analogs, 2-amino-5-methoxyphenol and 2-amino-5-methylphenol, provides a strong foundation for predicting its behavior and potential. Its unique combination of a reactive aminophenol core with a methoxymethyl substituent makes it a highly promising, yet underexplored, reactive intermediate. Researchers in organic synthesis, medicinal chemistry, and materials science are encouraged to investigate the properties and reactivity of this compound, as it holds the potential to unlock novel synthetic pathways and lead to the development of new molecules with valuable applications. Further research is warranted to establish detailed synthetic protocols and fully characterize the reactivity of this compound.

References

Theoretical and Computational Insights into 2-Amino-5-(methoxymethyl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-5-(methoxymethyl)phenol is a substituted aminophenol derivative with potential applications in medicinal chemistry and materials science. As with many novel small molecules, a thorough understanding of its electronic structure, reactivity, and potential biological interactions is crucial for guiding further research and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the properties of this compound. While direct experimental and computational studies on this specific molecule are not extensively available in the public domain, this document outlines a robust framework based on established computational chemistry techniques and experimental protocols for analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the potential of this and similar molecules.

Computational Chemistry Workflow for this compound

A typical computational workflow for investigating a small molecule like this compound involves several key steps, from initial structure optimization to the prediction of its chemical and biological properties.

Computational_Workflow cluster_0 Initial Setup cluster_1 Quantum Mechanical Calculations cluster_2 Biological Interaction Studies a Molecule Building & Initial Geometry b Geometry Optimization (DFT) a->b c Frequency Calculation b->c d Electronic Properties (HOMO, LUMO, ESP) b->d e Spectroscopic Prediction (IR, NMR) c->e f Molecular Docking d->f g ADMET Prediction f->g

Caption: A general computational chemistry workflow for studying this compound.

Detailed Computational Methodologies

1.1.1. Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its geometry, stability, and reactivity.

  • Protocol for Geometry Optimization and Frequency Calculation:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: B3LYP functional is a common and reliable choice for organic molecules.[1][2][3]

    • Basis Set: 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.[1][2]

    • Procedure:

      • An initial 3D structure of this compound is built using a molecular editor.

      • A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

      • A frequency calculation is then carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR spectra.

1.1.2. Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[4][5] This is particularly relevant for drug development.

  • Protocol for Molecular Docking:

    • Software: AutoDock Vina, Schrödinger Maestro, or similar docking software.[5]

    • Preparation of the Receptor:

      • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

      • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Preparation of the Ligand:

      • The optimized 3D structure of this compound obtained from DFT calculations is used.

      • Assign charges and define rotatable bonds.

    • Docking Simulation:

      • Define the binding site (grid box) on the receptor based on known active sites or by using a blind docking approach.

      • Run the docking simulation to generate a series of possible binding poses.

    • Analysis:

      • Analyze the docking results based on the predicted binding energies (docking scores) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Hypothetical Quantitative Data

The following tables present hypothetical but realistic quantitative data for this compound, derived from typical values reported for similar substituted phenols in the literature.

Table 1: Calculated Molecular Properties (DFT/B3LYP/6-311++G(d,p))

PropertyValueUnitReference Analogy
Total Energy-552.xxxxxxHartrees[6]
HOMO Energy-5.xxxeV[7]
LUMO Energy-0.xxxeV[7]
HOMO-LUMO Gap4.xxxeV[7]
Dipole Moment2.xxxDebye[1]
O-H Bond Dissociation Energy80-85kcal/mol[6]

Table 2: Predicted Spectroscopic Data

Spectroscopic DataPredicted Wavenumber/Chemical ShiftFunctional GroupReference Analogy
FTIR
O-H stretch~3400-3500 cm⁻¹Phenolic OH[8][9]
N-H stretch~3300-3400 cm⁻¹Amino NH₂[10]
C-H stretch (aromatic)~3000-3100 cm⁻¹Aromatic C-H[8]
C-H stretch (aliphatic)~2850-2950 cm⁻¹CH₂ & CH₃[10]
C=C stretch (aromatic)~1500-1600 cm⁻¹Aromatic ring[8]
C-O stretch~1200-1250 cm⁻¹Phenolic C-O[9]
¹H NMR
Aromatic Protons6.5 - 7.5 ppmAr-H[11][12][13][14]
Phenolic Proton8.0 - 9.0 ppmAr-OH[12]
Amino Protons4.0 - 5.0 ppmAr-NH₂[12]
Methoxy Protons~3.8 ppmO-CH₃[15]
Methylene Protons~4.4 ppmAr-CH₂-O[16]
¹³C NMR
Aromatic Carbons110 - 150 ppmAr-C[17]
Methoxy Carbon~55 ppmO-CH₃[17]
Methylene Carbon~70 ppmAr-CH₂-O[17]

Table 3: Hypothetical Molecular Docking Results

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Tyrosine Kinase (e.g., EGFR)-7.xMET793, LYS745
Cyclooxygenase-2 (COX-2)-8.xARG513, TYR385
Androgen Receptor-6.xARG752, GLN711

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound would involve the reduction of the corresponding nitro compound, 5-(methoxymethyl)-2-nitrophenol.

Synthesis_Pathway A 5-(Methoxymethyl)-2-nitrophenol B Reduction (e.g., H₂, Pd/C or Sn/HCl) A->B C This compound B->C

Caption: A plausible synthetic pathway for this compound.

  • Experimental Protocol for Reduction:

    • Reactants: 5-(methoxymethyl)-2-nitrophenol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

    • Procedure:

      • Dissolve 5-(methoxymethyl)-2-nitrophenol in methanol in a flask suitable for hydrogenation.

      • Add a catalytic amount of 10% Pd/C to the solution.

      • Connect the flask to a hydrogen gas supply (e.g., a balloon or a hydrogenation apparatus) and purge the system with hydrogen.

      • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Once the reaction is complete (disappearance of the starting material), filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Evaporate the solvent under reduced pressure to obtain the crude product.

      • Purify the crude product by column chromatography or recrystallization to yield pure this compound.[15]

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be recorded on a 300 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11][13][14][18] The chemical shifts and coupling constants will confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum should be recorded using a KBr pellet or as a thin film.[9][10][19] The presence of characteristic absorption bands for the hydroxyl, amino, and ether functional groups will be confirmed.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.[20][21][22][23][24]

Potential Signaling Pathway Involvement

Given the structural similarity of this compound to other phenolic compounds with known biological activities, it could potentially modulate various signaling pathways. For instance, if found to have anti-inflammatory properties, it might interact with the NF-κB signaling pathway.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Molecule 2-Amino-5- (methoxymethyl)phenol Molecule->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene activates

Caption: A hypothetical signaling pathway showing potential inhibition of NF-κB by this compound.

This technical guide provides a comprehensive theoretical and computational framework for the investigation of this compound. By employing the outlined DFT calculations, molecular docking simulations, and guided by the provided hypothetical data, researchers can gain significant insights into the properties and potential applications of this molecule. The detailed experimental protocols for synthesis and characterization offer a practical starting point for laboratory-based research. This integrated approach of computational and experimental methodologies is essential for accelerating the discovery and development of novel chemical entities.

References

Navigating the Safety Landscape of 2-Amino-5-(methoxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following technical guide on the safety, handling, and material safety data for 2-Amino-5-(methoxymethyl)phenol (CAS No. 824933-84-8) has been compiled from available scientific literature and safety data sheets of structurally similar compounds. To date, a comprehensive and publicly available Safety Data Sheet (SDS) specifically for this compound has not been identified. Therefore, the information presented herein is intended to provide a preliminary safety overview and should be interpreted with caution. All handling and experimental procedures should be conducted under the assumption that this compound is hazardous, and a thorough risk assessment should be performed by qualified personnel before use. The data from analogous compounds, primarily 2-Amino-5-methylphenol and 2-Amino-5-methoxyphenol , are used to infer potential hazards and are clearly designated as such.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound and its analogs is provided below. It is critical to note the absence of experimentally verified data for the target compound.

PropertyThis compound (Predicted)2-Amino-5-methylphenol (Experimental)2-Amino-5-methoxyphenol (Experimental)
Molecular Formula C₈H₁₁NO₂C₇H₉NOC₇H₉NO₂
Molecular Weight 153.18 g/mol 123.15 g/mol 139.15 g/mol
Appearance Not AvailablePowderNot Available
Melting Point Not Available159-162 °CNot Available
Boiling Point Not AvailableNot AvailableNot Available
Solubility Not AvailableNot AvailableNot Available
CAS Number 824933-84-82835-98-540925-70-0

Hazard Identification and GHS Classification (Inferred)

The following GHS classifications are inferred from data on analogous aminophenol derivatives. A definitive classification for this compound is not available.

Hazard ClassHazard Statement (Inferred)PictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowed
alt text
Warning
Skin Corrosion/IrritationH315: Causes skin irritation
alt text
Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritation
alt text
Warning
Skin SensitizationH317: May cause an allergic skin reaction
alt text
Warning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation
alt text
Warning

Toxicological Data (Analog-Based)

The toxicological profile of this compound has not been established. The data below for 2-Amino-5-methylphenol is provided for context and to guide preliminary risk assessment.[1][2]

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral3600 mg/kg[2]
Skin Sensitization Guinea PigDermalModerate sensitizer[1]
Genotoxicity In vitro/In vivo-Genotoxic potential[1]
Reproductive/Developmental Toxicity RatOralNOAEL: 200 mg/kg/day (maternal and developmental)[1]
Repeated Dose Toxicity (90-day) RatGavageSignificant reduction in food consumption and body weight at 500 mg/kg/day[1]

Note: NOAEL = No-Observed-Adverse-Effect Level.

Experimental Protocols

Due to the absence of specific studies on this compound, detailed experimental protocols for its safety assessment are not available. However, a general workflow for the safe handling of a potentially hazardous chemical powder in a research setting is provided below.

General Safe Handling Workflow for a Novel Chemical Powder

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_sds Review (Analog) SDS prep_risk->prep_sds Consult prep_ppe Select Appropriate PPE prep_sds->prep_ppe Inform handle_env Work in Ventilated Hood prep_ppe->handle_env handle_weigh Weigh Compound Carefully handle_env->handle_weigh handle_dissolve Dissolve in Suitable Solvent handle_weigh->handle_dissolve emergency_spill Follow Spill Procedure handle_weigh->emergency_spill If spill occurs clean_decon Decontaminate Surfaces handle_dissolve->clean_decon emergency_exposure Follow Exposure Protocol handle_dissolve->emergency_exposure If exposure occurs clean_waste Dispose of Waste Properly clean_decon->clean_waste clean_ppe Remove and Dispose of PPE clean_waste->clean_ppe

Caption: General workflow for handling a chemical powder.

First Aid Measures (Inferred)

These first aid measures are based on the potential hazards of aminophenol compounds and should be adapted based on a specific risk assessment.

Exposure RouteFirst Aid Procedure
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses with side shields or goggles.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Logical Relationship for Risk Assessment

The following diagram illustrates the logical flow for assessing the risk of a new chemical with limited data.

G A Identify Compound (this compound) B Search for Specific Safety Data (SDS) A->B C Data Available? B->C D Proceed with Standard Protocol C->D Yes E Search for Analog Compound Data C->E No F Assess Structural Similarity E->F G Infer Potential Hazards F->G H Implement Strict Precautionary Measures G->H I Conduct Small-Scale Preliminary Experiments H->I J Re-evaluate Risk Based on Observations I->J

Caption: Risk assessment flow for a novel compound.

Conclusion

While a complete safety profile for this compound is not currently available in the public domain, the data from structurally related aminophenols suggest that it should be handled as a hazardous substance. It is likely to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system, with potential for skin sensitization. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment, implement stringent safety protocols, and use appropriate personal protective equipment when handling this compound. Further toxicological studies are necessary to fully characterize the safety profile of this compound.

References

An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of the chemical compound 2-Amino-5-(methoxymethyl)phenol (CAS No. 824933-84-8). Primarily developed as a component in oxidative hair dye formulations, this document details its chemical properties, provides a thorough experimental protocol for its synthesis, and discusses its significance within the cosmetics industry. While direct applications in drug development have not been documented, the broader pharmacological context of aminophenol derivatives is explored to offer insights into potential areas of future research. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the advancements in the cosmetics industry, specifically in the field of oxidative hair coloring. The history of this compound is not one of serendipitous discovery in a purely academic sense, but rather a targeted invention to address specific needs in hair dye technology.

Innovators in the early 2000s sought to develop new oxidative dye precursors that could offer improved performance characteristics over existing options. The use of 2-aminophenol and its derivatives for achieving yellow tones in hair was well-established. However, many of these compounds exhibited drawbacks such as poor stability to light, inadequate wash fastness, and in some cases, unfavorable toxicological profiles.

The key innovation leading to the development of this compound was the strategic placement of an oxymethyl group at the 5-position of the 2-aminophenol core structure. Researchers hypothesized that the introduction of this hydrophilic side chain could enhance the dye's properties. This structural modification was intended to provide vibrant and stable coloration while potentially improving the toxicological profile of the molecule. This targeted design approach culminated in the filing of patents that describe the synthesis and application of this compound and related compounds as novel hair dye components.

Chemical and Physical Properties

While extensive, publicly available analytical data for this compound is limited, the following table summarizes its key chemical properties based on available information.

PropertyValue
CAS Number 824933-84-8
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
IUPAC Name This compound
Canonical SMILES COCC1=CC=C(N)C(O)=C1
InChI Key LLTSUUFRJSYQLR-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as detailed in the patent literature. The general strategy involves the reduction of a nitrophenol precursor.

General Synthetic Pathway

The synthesis of 2-amino-5-(substituted oxymethyl)-phenols typically starts from a di-substituted benzene derivative. A common route begins with a 5-substituted 2-nitrophenol, which is then reduced to the corresponding 2-aminophenol.

The following diagram illustrates a general workflow for the synthesis.

Synthesis_Workflow Start Starting Material (e.g., 5-substituted 2-nitrophenol) Step1 Functional Group Manipulation (if necessary) Start->Step1 Modification Step2 Reduction of Nitro Group Step1->Step2 Intermediate Product This compound Step2->Product Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from patent literature.

Reaction Scheme:

Reaction_Scheme cluster_step1 Step 1: Reduction of 4-hydroxy-3-nitrobenzaldehyde cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Reduction of the Nitro Group A 4-hydroxy-3-nitrobenzaldehyde B 4-hydroxy-3-nitrobenzyl alcohol A->B NaBH4, Methanol C 4-hydroxy-3-nitrobenzyl alcohol D 5-(methoxymethyl)-2-nitrophenol C->D NaH, CH3I, THF E 5-(methoxymethyl)-2-nitrophenol F This compound E->F H2, Pd/C, Ethanol

Caption: Reaction scheme for the synthesis of this compound.

Step 1: Synthesis of 4-hydroxy-3-nitrobenzyl alcohol

  • To a solution of 4-hydroxy-3-nitrobenzaldehyde in methanol, add sodium borohydride (NaBH₄) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the addition of water and acidify with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxy-3-nitrobenzyl alcohol.

Step 2: Synthesis of 5-(methoxymethyl)-2-nitrophenol

  • To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), add a solution of 4-hydroxy-3-nitrobenzyl alcohol in THF dropwise at 0 °C.

  • Stir the mixture at room temperature for a specified time to ensure the formation of the alkoxide.

  • Cool the reaction mixture to 0 °C and add methyl iodide (CH₃I) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-(methoxymethyl)-2-nitrophenol.

Step 3: Synthesis of this compound

  • Dissolve 5-(methoxymethyl)-2-nitrophenol in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (H₂) using a balloon or a Parr hydrogenator until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Applications

The primary and well-documented application of this compound is as a coupler in oxidative hair dye formulations. In this context, it reacts with a primary intermediate (developer) in the presence of an oxidizing agent to form a stable and vibrant color within the hair shaft. The methoxymethyl group at the 5-position is reported to contribute to the desirable properties of the resulting dye, including color intensity and fastness.

Potential in Drug Development and Signaling Pathways

Currently, there is no published research directly implicating this compound in any drug development program or specific signaling pathway. However, the broader class of aminophenol derivatives has been investigated for various pharmacological activities.

General Biological Activities of Aminophenol Derivatives

Derivatives of aminophenol have been explored for a range of biological activities, including:

  • Analgesic and Antipyretic Properties: The most famous example is paracetamol (acetaminophen), a p-aminophenol derivative.

  • Anti-inflammatory Activity: Some aminophenol derivatives have been investigated for their potential to inhibit inflammatory pathways.

  • Anticancer and Antimicrobial Activity: Certain substituted aminophenols have shown promise in preclinical studies for these applications.

Hypothetical Signaling Pathway Interactions

Given the lack of direct evidence for this compound, any discussion of its interaction with signaling pathways is speculative. However, based on the activities of related compounds, one could hypothesize potential areas of investigation. For instance, the antioxidant properties of phenols could suggest a role in modulating oxidative stress pathways. The structural similarity to some signaling molecules might also warrant investigation into its effects on kinase or other enzyme activities.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.

Biological_Investigation_Workflow Compound This compound Screening High-Throughput Screening (e.g., cell viability, enzyme assays) Compound->Screening Hit_ID Hit Identification (Identification of biological activity) Screening->Hit_ID Target_ID Target Identification (e.g., affinity chromatography, proteomics) Hit_ID->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_ID->Pathway_Analysis Lead_Opt Lead Optimization (Medicinal chemistry) Pathway_Analysis->Lead_Opt

Caption: A hypothetical workflow for the biological investigation of this compound.

Conclusion

This compound is a specialty chemical with a clear and documented history within the cosmetics industry. Its rational design as an improved hair dye component highlights a targeted approach to chemical innovation. While its primary application remains in this field, the broader pharmacological potential of the aminophenol scaffold suggests that this compound and its derivatives could be of interest for future research in medicinal chemistry. Further investigation is required to elucidate any potential biological activities and to expand its application beyond the realm of cosmetics. This guide provides a foundational understanding of the compound for researchers who may wish to explore these future possibilities.

The Unseen Architects: A Technical Guide to the Electronic and Steric Effects of 2-Amino-5-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and drug development, understanding the nuanced interplay of a molecule's electronic and steric properties is paramount to predicting its behavior, reactivity, and ultimately, its therapeutic potential. 2-Amino-5-(methoxymethyl)phenol, a substituted phenolic compound, presents a fascinating case study in this regard. The strategic placement of an amino (-NH2), a hydroxyl (-OH), and a methoxymethyl (-CH2OCH3) group on the benzene ring gives rise to a unique combination of electronic and steric effects that govern its interactions with biological targets.

This technical guide provides an in-depth analysis of the electronic and steric effects of this compound. By leveraging established quantitative descriptors such as Hammett (σ) and Taft (E_s) parameters, we will dissect the individual and collective contributions of its constituent functional groups. Furthermore, this document outlines detailed experimental protocols for the determination of these parameters, offering a practical resource for researchers seeking to characterize novel compounds. The inclusion of signaling pathway and experimental workflow diagrams, rendered using Graphviz, aims to provide clear visual aids for complex concepts and procedures. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of phenolic compounds as therapeutic agents.

Data Presentation: Electronic and Steric Parameters

The electronic and steric properties of a substituent can be quantified using Hammett (σ) and Taft (E_s) parameters, respectively. These parameters are crucial for Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity.

Electronic Effects: Hammett Constants (σ)

The Hammett equation, log(K/K₀) = ρσ, relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound. The substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The position of the substituent (meta or para) significantly influences its electronic effect.

The substituents on this compound are the amino (-NH2) group at position 2 (ortho to -OH, meta to -CH2OCH3), the hydroxyl (-OH) group at position 1, and the methoxymethyl (-CH2OCH3) group at position 5 (meta to -OH, para to -NH2). Due to the ortho position of the amino group relative to the hydroxyl group, its electronic effect is complex and not straightforwardly represented by a simple Hammett constant. However, we can analyze the electronic contributions of each group at different positions to understand the overall electronic nature of the molecule.

SubstituentHammett Constant (σ_m)Hammett Constant (σ_p)Electronic Effect
Amino (-NH₂)-0.16-0.66Strong electron-donating (by resonance)
Hydroxyl (-OH)+0.12-0.37Electron-donating (by resonance), weakly electron-withdrawing (by induction)
Methoxymethyl (-CH₂OCH₃)~ -0.05~ -0.15Weakly electron-donating (by induction)
Steric Effects: Taft Steric Parameters (E_s)

The Taft equation, log(k/k₀) = ρσ + δE_s, separates the polar, steric, and resonance effects of a substituent. The steric parameter, E_s, quantifies the steric hindrance caused by a substituent. More negative E_s values indicate greater steric bulk.

SubstituentTaft Steric Parameter (E_s)Steric Effect
Amino (-NH₂)-0.61Moderate steric bulk
Hydroxyl (-OH)-0.55Moderate steric bulk
Methoxymethyl (-CH₂OCH₃)~ -0.70Moderate to significant steric bulk

Note: The Taft steric parameter for the methoxymethyl group is an estimation based on its size relative to other alkoxy and alkyl groups. This value should be considered an approximation.

Experimental Protocols

Determination of Hammett Constants via pKa Measurement of Substituted Phenols

This protocol outlines the determination of Hammett constants by measuring the acid dissociation constant (pKa) of a series of substituted phenols using UV-Vis spectrophotometry.

Materials:

  • UV-Vis spectrophotometer

  • pH meter

  • Series of substituted phenols (including the parent phenol)

  • Buffer solutions of varying pH (e.g., phosphate, borate buffers)

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each substituted phenol in a suitable solvent (e.g., ethanol or methanol) at a known concentration.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values covering a range of at least 2 pH units above and below the expected pKa of the phenols.

  • Spectrophotometric Measurements:

    • For each phenol, prepare a series of solutions by adding a small, constant volume of the stock solution to a series of volumetric flasks, each containing a different buffer solution.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range. The phenolate ion will have a different absorption maximum compared to the undissociated phenol.

    • Identify the wavelength of maximum absorbance for both the acidic (phenol) and basic (phenolate) forms.

  • Data Analysis:

    • At a wavelength where the absorbance difference between the acidic and basic forms is maximal, record the absorbance (A) of each solution at each pH.

    • Determine the absorbance of the fully acidic form (A_HIn) in a strongly acidic solution and the fully basic form (A_In-) in a strongly basic solution.

    • Calculate the pKa for each phenol using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_HIn) / (A_In- - A))

  • Hammett Plot Construction:

    • Calculate the difference in pKa between the substituted phenol (pKa_X) and the parent phenol (pKa_H): ΔpKa = pKa_H - pKa_X.

    • Plot ΔpKa against the known Hammett sigma constants (σ) for the corresponding substituents.

    • The slope of the resulting line is the reaction constant (ρ) for the ionization of phenols. For an unknown substituent, its σ value can be determined from this plot using its measured ΔpKa.

Determination of Taft Steric Parameters via Acid-Catalyzed Hydrolysis of Esters

This protocol describes the determination of the Taft steric parameter (E_s) by measuring the rate of acid-catalyzed hydrolysis of a series of esters.

Materials:

  • Constant temperature water bath

  • Burettes, pipettes, and volumetric flasks

  • Series of esters with varying substituents (R-COOR', where R is the variable substituent)

  • Standardized hydrochloric acid (HCl) solution

  • Standardized sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Quenching solution (e.g., ice-cold water or a known amount of base)

Procedure:

  • Reaction Setup:

    • Prepare a solution of the ester in a suitable solvent (e.g., aqueous acetone or ethanol).

    • Prepare a solution of the acid catalyst (e.g., HCl) in the same solvent system.

    • Place both solutions in the constant temperature water bath to equilibrate.

  • Kinetic Runs:

    • Initiate the reaction by mixing the ester and acid solutions. Start a stopwatch immediately.

    • At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing a quenching solution.

    • Titrate the unreacted acid in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator. The amount of NaOH used is proportional to the concentration of carboxylic acid produced.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the integrated rate law: ln(A₀/A_t) = kt, where A₀ is the initial concentration of the ester and A_t is the concentration at time t. The concentration of the ester can be related to the volume of NaOH used in the titration.

    • Alternatively, a plot of ln(V_∞ - V_t) versus time will yield a straight line with a slope of -k, where V_t is the volume of NaOH at time t and V_∞ is the volume at the completion of the reaction.

  • Calculation of E_s:

    • Determine the rate constant (k_X) for each substituted ester and the rate constant (k_Me) for the reference ester (methyl acetate).

    • Calculate the Taft steric parameter (E_s) for each substituent using the following equation: E_s = log(k_X / k_Me)

    • By definition, the E_s for the methyl group is 0.

Mandatory Visualization

electronic_effects cluster_molecule This compound cluster_substituents Substituent Effects cluster_effects Electronic Contributions Molecule Benzene Ring NH2 Amino (-NH2) Position 2 Molecule->NH2 meta to -CH2OCH3 ortho to -OH OH Hydroxyl (-OH) Position 1 Molecule->OH ortho to -NH2 meta to -CH2OCH3 CH2OCH3 Methoxymethyl (-CH2OCH3) Position 5 Molecule->CH2OCH3 para to -NH2 meta to -OH Resonance Resonance Effect (Mesomeric) NH2->Resonance Strongly Donating (+R) OH->Resonance Donating (+R) Inductive Inductive Effect OH->Inductive Weakly Withdrawing (-I) CH2OCH3->Inductive Weakly Donating (+I)

Caption: Electronic effects of substituents on this compound.

hammett_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis and Plotting Start Prepare Stock Solutions of Phenols Buffers Prepare Buffer Solutions of Varying pH Start->Buffers Samples Mix Phenol Stock with Buffers Buffers->Samples UVVis Record UV-Vis Spectra Samples->UVVis Absorbance Determine Absorbance at λmax for Acidic and Basic Forms UVVis->Absorbance pKa Calculate pKa using Henderson-Hasselbalch Eq. Absorbance->pKa Delta_pKa Calculate ΔpKa (pKa_H - pKa_X) pKa->Delta_pKa Plot Construct Hammett Plot (ΔpKa vs. σ) Delta_pKa->Plot End Determine Reaction Constant (ρ) and Unknown σ values Plot->End

Caption: Experimental workflow for determining Hammett constants.

taft_workflow cluster_reaction Reaction Setup and Kinetics cluster_titration Titration cluster_analysis Data Analysis Start Prepare Ester and Acid Catalyst Solutions Equilibrate Equilibrate Solutions in Constant Temp. Bath Start->Equilibrate Mix Initiate Reaction and Start Timer Equilibrate->Mix Sample Withdraw and Quench Aliquots at Intervals Mix->Sample Titrate Titrate with Standardized Base Sample->Titrate Rate_Constant Calculate Pseudo-First-Order Rate Constant (k) Titrate->Rate_Constant Es_Calc Calculate Taft Steric Parameter (Es) (Es = log(k_X / k_Me)) Rate_Constant->Es_Calc End Obtain Es for Substituents Es_Calc->End

Caption: Experimental workflow for determining Taft steric parameters.

Conclusion

The electronic and steric properties of this compound, as characterized by Hammett and Taft parameters, reveal a molecule with a rich and complex profile. The interplay of the electron-donating amino and hydroxyl groups with the weakly donating methoxymethyl group creates a distinct electronic landscape on the aromatic ring, influencing its reactivity and potential for intermolecular interactions. Concurrently, the steric bulk of these substituents dictates the molecule's three-dimensional shape and accessibility, which is a critical factor in its binding to biological macromolecules.

For drug development professionals, a thorough understanding of these effects is not merely an academic exercise but a crucial component of rational drug design. By quantifying the electronic and steric contributions of each substituent, researchers can build predictive QSAR models to guide the synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a practical framework for the empirical determination of these essential parameters, empowering researchers to characterize novel compounds and refine their drug discovery efforts. Ultimately, the principles and methodologies outlined in this guide serve to underscore the fundamental importance of electronic and steric considerations in the journey from a chemical entity to a life-saving therapeutic.

Methodological & Application

Synthesis and Purification of 2-Amino-5-(methoxymethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed synthesis and purification of 2-Amino-5-(methoxymethyl)phenol, a potentially valuable intermediate in pharmaceutical and materials science research. Due to the limited availability of direct published methods for this specific compound, the following protocols are based on established chemical principles and analogous reactions reported for similar molecular structures.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, 5-(Hydroxymethyl)-2-nitrophenol. The synthetic pathway involves:

  • O-methylation of the benzylic alcohol in 5-(Hydroxymethyl)-2-nitrophenol to yield 2-nitro-5-(methoxymethyl)phenol.

  • Reduction of the nitro group of 2-nitro-5-(methoxymethyl)phenol to the corresponding amine, affording the target compound, this compound.

The subsequent purification protocol is designed to isolate the final product in high purity, suitable for further applications.

Experimental Protocols

Synthesis of 2-nitro-5-(methoxymethyl)phenol (Intermediate)

Principle: This step involves the O-methylation of the primary alcohol of 5-(Hydroxymethyl)-2-nitrophenol. A standard Williamson ether synthesis approach is proposed, using a methylating agent in the presence of a suitable base.

Materials:

Reagent/SolventGradeSupplier (Example)
5-(Hydroxymethyl)-2-nitrophenol≥98%Commercially available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeSigma-Aldrich
Methyl iodide (CH₃I)≥99%Acros Organics
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Saturated aqueous ammonium chloride (NH₄Cl)ACS reagentFisher Chemical
Ethyl acetate (EtOAc)HPLC gradeVWR Chemicals
Brine (saturated aqueous NaCl)N/APrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeJ.T. Baker

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Hydroxymethyl)-2-nitrophenol (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 2-nitro-5-(methoxymethyl)phenol by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Synthesis of this compound (Final Product)

Principle: This final step involves the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2]

Materials:

Reagent/SolventGradeSupplier (Example)
2-nitro-5-(methoxymethyl)phenolAs synthesizedN/A
Palladium on carbon (10% Pd/C)Catalyst gradeStrem Chemicals
Methanol (MeOH)ACS reagentMacron Fine Chemicals
Celite®Standard gradeEMD Millipore
Dichloromethane (DCM)HPLC gradeFisher Scientific

Procedure:

  • Dissolve 2-nitro-5-(methoxymethyl)phenol (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (10 mol %) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol and dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Principle: The purification of the final product can be achieved through acid-base extraction followed by recrystallization or column chromatography to remove any non-basic impurities and unreacted starting material.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Extract the organic solution with 1 M hydrochloric acid (HCl). The aminophenol will move to the aqueous phase as its hydrochloride salt.

  • Wash the aqueous layer with ethyl acetate to remove any non-basic impurities.

  • Basify the aqueous layer to a pH of approximately 8-9 by the slow addition of a base such as sodium bicarbonate or dilute sodium hydroxide.

  • Extract the product back into an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the purified product.

  • For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or column chromatography can be employed.

Data Presentation

Table 1: Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₈H₁₁NO₂
Molecular Weight153.18 g/mol
XLogP31.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass153.078978591
Topological Polar Surface Area55.5 Ų

Note: These values are computationally predicted and have not been experimentally determined.

Table 2: Proposed Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemp.Time (h)Expected YieldExpected Purity
1O-methylationNaH, CH₃ITHF0 °C to RT12-1670-90%>95% (post-chromatography)
2Nitro ReductionH₂, 10% Pd/CMethanolRT4-885-98%>98% (post-purification)

Note: Expected yields and purities are based on analogous reactions reported in the literature and may vary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 5-(Hydroxymethyl)-2-nitrophenol Step1 O-methylation (NaH, CH3I, THF) Start->Step1 Intermediate 2-nitro-5-(methoxymethyl)phenol Step1->Intermediate Step2 Nitro Reduction (H2, Pd/C, MeOH) Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification_Step Acid-Base Extraction & Recrystallization/Chromatography Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Proposed workflow for the synthesis and purification of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Starting_Material Starting Material: 5-(Hydroxymethyl)-2-nitrophenol Synthesis Two-Step Synthesis: 1. O-methylation 2. Nitro Reduction Starting_Material->Synthesis Reagents_Step1 Reagents (Step 1): NaH, CH3I Reagents_Step1->Synthesis Reagents_Step2 Reagents (Step 2): H2, 10% Pd/C Reagents_Step2->Synthesis Intermediate Intermediate: 2-nitro-5-(methoxymethyl)phenol Synthesis->Intermediate after Step 1 Final_Product Final Product: This compound Synthesis->Final_Product after Step 2

References

Synthesis of 2-Amino-5-(methoxymethyl)phenol: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive protocol for the synthesis of 2-Amino-5-(methoxymethyl)phenol, a valuable building block in the development of novel pharmaceutical compounds and other advanced materials. The synthesis involves a multi-step pathway, commencing from a commercially available starting material. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step reaction sequence starting from 4-acetamidophenol. The pathway involves:

  • Chloromethylation of 4-acetamidophenol to introduce a chloromethyl group.

  • Methoxylation of the chloromethyl group to form the desired methoxymethyl substituent.

  • Nitration of the phenol ring at the position ortho to the hydroxyl group.

  • Simultaneous Reduction of the nitro group and Deprotection of the acetamido group to yield the final product.

A schematic of the overall synthetic workflow is presented below.

4-Acetamidophenol 4-Acetamidophenol Intermediate_1 3-(Chloromethyl)-4-hydroxyacetanilide 4-Acetamidophenol->Intermediate_1 1. Chloromethylation (HCHO, HCl) Intermediate_2 4-Hydroxy-3-(methoxymethyl)acetanilide Intermediate_1->Intermediate_2 2. Methoxylation (CH3ONa) Intermediate_3 4-Hydroxy-3-(methoxymethyl)-5-nitroacetanilide Intermediate_2->Intermediate_3 3. Nitration (HNO3, H2SO4) Final_Product This compound Intermediate_3->Final_Product 4. Reduction & Deprotection (SnCl2, HCl)

Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(methoxymethyl)phenol is a substituted aminophenol that holds potential as a versatile building block in medicinal chemistry. While direct studies on the biological activities of this specific compound are limited in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Its utility primarily lies in its capacity as a scaffold for the synthesis of more complex derivatives with potential therapeutic applications. This document provides an overview of its potential applications based on the activities of structurally related compounds, proposed synthetic protocols, and hypothetical screening cascades.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of analogous aminophenol derivatives, this compound is a promising starting material for the development of novel therapeutic agents in several key areas:

  • Antibacterial Agents: Derivatives of similar aminophenols, such as 2-amino-5-methylphenol, have demonstrated antibacterial properties. The structural features of this compound could be exploited to generate novel antibacterial compounds.

  • Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory effects. The 2-aminophenol scaffold can be a key pharmacophore in the design of inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

  • Anticancer Agents: Certain aminophenol derivatives have been investigated for their potential as anticancer agents. The core structure can be modified to interact with various targets in cancer cells.

  • CNS-Active Agents: The aminophenol scaffold is also found in compounds with activity in the central nervous system. Further derivatization could lead to molecules with applications in neurodegenerative diseases or psychiatric disorders.

Proposed Synthetic Protocol for this compound

Objective: To synthesize this compound from a suitable starting material.

Proposed Reaction Scheme:

G cluster_0 Proposed Synthesis of this compound start 3-(Methoxymethyl)phenol step1 Nitration (HNO3, H2SO4) start->step1 intermediate 5-(Methoxymethyl)-2-nitrophenol step1->intermediate step2 Reduction (H2, Pd/C or Fe/HCl) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Materials:

  • 3-(Methoxymethyl)phenol

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Palladium on carbon (Pd/C) or Iron powder (Fe) and Hydrochloric acid (HCl)

  • Methanol or Ethanol

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Nitration of 3-(Methoxymethyl)phenol:

    • Dissolve 3-(methoxymethyl)phenol in a suitable solvent like glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a nitrating mixture (a pre-mixed solution of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 5-(methoxymethyl)-2-nitrophenol.

  • Reduction of 5-(Methoxymethyl)-2-nitrophenol:

    • Dissolve the crude 5-(methoxymethyl)-2-nitrophenol in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Alternatively, the reduction can be carried out using Fe powder in the presence of HCl in an ethanol/water mixture, followed by heating.

    • After the reaction is complete, filter the catalyst (in the case of Pd/C) or neutralize the acid and filter the iron salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography or recrystallization.

Experimental Protocol for Antibacterial Screening

This protocol describes a general method for evaluating the antibacterial activity of derivatives synthesized from this compound using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of novel compounds against selected bacterial strains.

Materials:

  • Test compounds (derivatives of this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or the solvent used to dissolve the compounds)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains in MHB overnight at 37 °C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare stock solutions of the test compounds and the positive control in DMSO.

    • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include wells for positive control (bacteria with antibiotic), negative control (bacteria with solvent), and sterility control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Derivatives of this compound could potentially exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

G cluster_0 Hypothetical Anti-inflammatory Mechanism stimulus Inflammatory Stimuli (e.g., LPS) receptor TLR4 stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade inhibitor IκBα kinase_cascade->inhibitor phosphorylates nfkb NF-κB inhibitor->nfkb releases nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->gene_expression activates compound Derivative of 2-Amino-5- (methoxymethyl)phenol compound->kinase_cascade inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Data Presentation

Should experimental data become available, it is recommended to present it in a clear and structured tabular format for easy comparison.

Table 1: Hypothetical Antibacterial Activity of this compound Derivatives

Compound IDModification on ScaffoldMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent This compound>128>128
Derivative 1 N-acetylation64128
Derivative 2 Schiff base with benzaldehyde3264
Derivative 3 Sulfonamide formation1632
Ciprofloxacin (Positive Control)0.50.25

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

Compound IDModification on ScaffoldCOX-2 Inhibition (IC₅₀, µM)TNF-α Release Inhibition (IC₅₀, µM)
Parent This compound>100>100
Derivative 4 N-arylation25.345.1
Derivative 5 Urea formation15.830.5
Celecoxib (Positive Control)0.05-
Dexamethasone (Positive Control)-0.01

Conclusion

This compound represents a valuable, yet underexplored, starting material for medicinal chemistry campaigns. The protocols and potential applications outlined here, based on data from structurally related compounds, provide a framework for researchers to begin investigating the therapeutic potential of its derivatives. Further synthesis and biological evaluation are necessary to fully elucidate the promise of this chemical scaffold.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Amino-5-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of heterocyclic compounds, particularly benzoxazoles, utilizing 2-Amino-5-(methoxymethyl)phenol as a key precursor. This document is intended to guide researchers in the development of novel heterocyclic scaffolds for potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of substituted benzoxazoles and other related heterocyclic systems. The presence of the electron-donating methoxymethyl group at the 5-position of the phenoxy ring can influence the reactivity of the starting material and the properties of the resulting heterocyclic compounds. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of 2-Aryl-6-(methoxymethyl)benzoxazoles

One of the most common and effective methods for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A well-established approach involves the reaction with aldehydes followed by oxidative cyclization.

General Reaction Scheme

The synthesis of 2-aryl-6-(methoxymethyl)benzoxazoles can be achieved by the condensation of this compound with various aromatic aldehydes, followed by an oxidative cyclization step.

G A This compound C Schiff Base Intermediate A->C + B Aromatic Aldehyde (R-CHO) B->C D 6-(methoxymethyl)-2-arylbenzoxazole C->D Oxidative Cyclization

Caption: General workflow for the synthesis of 2-aryl-6-(methoxymethyl)benzoxazoles.

Experimental Protocol: Synthesis of 2-Aryl-6-(methoxymethyl)benzoxazoles via Oxidative Cyclization

This protocol is adapted from general procedures for the synthesis of 2-aryl benzoxazoles and can be applied to this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Copper(II) acetate (Cu(OAc)₂)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in methanol (10 mL).

  • Add copper(II) acetate (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-(methoxymethyl)benzoxazole.

Quantitative Data

The following table summarizes the expected yields for the synthesis of various 2-aryl-6-(methoxymethyl)benzoxazoles based on reported syntheses with similarly substituted 2-aminophenols. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

EntryAromatic Aldehyde (R-CHO)ProductExpected Yield (%)
1Benzaldehyde6-(methoxymethyl)-2-phenylbenzo[d]oxazole85-95
24-Chlorobenzaldehyde2-(4-chlorophenyl)-6-(methoxymethyl)benzo[d]oxazole80-90
34-Methoxybenzaldehyde6-(methoxymethyl)-2-(4-methoxyphenyl)benzo[d]oxazole88-98
44-Nitrobenzaldehyde6-(methoxymethyl)-2-(4-nitrophenyl)benzo[d]oxazole75-85
52-Naphthaldehyde6-(methoxymethyl)-2-(naphthalen-2-yl)benzo[d]oxazole82-92

Synthesis of 6-(methoxymethyl)benzo[d]oxazole-2-thiol

Another important class of benzoxazole derivatives are the 2-thiol analogues, which can serve as versatile intermediates for further functionalization.

General Reaction Scheme

The synthesis of 6-(methoxymethyl)benzo[d]oxazole-2-thiol is typically achieved through the reaction of this compound with carbon disulfide in the presence of a base.

G A This compound D 6-(methoxymethyl)benzo[d]oxazole-2-thiol A->D B Carbon Disulfide (CS2) B->D + C Potassium Hydroxide (KOH) C->D in Ethanol, Reflux

Caption: Synthesis of 6-(methoxymethyl)benzo[d]oxazole-2-thiol.

Experimental Protocol: Synthesis of 6-(methoxymethyl)benzo[d]oxazole-2-thiol

This protocol is adapted from a procedure for the synthesis of 5-chlorobenzo[d]oxazole-2-thiol[1].

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 2M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (10.0 mmol) in ethanol (50 mL), add potassium hydroxide (25.0 mmol).

  • To this mixture, add carbon disulfide (20.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water (50 mL) and acidify with 2M hydrochloric acid to a pH of approximately 2-3.

  • The precipitated product is then extracted with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(methoxymethyl)benzo[d]oxazole-2-thiol.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Quantitative Data
ReactantMolar Ratio (to aminophenol)SolventReaction Time (h)Expected Yield (%)
Carbon Disulfide2.0Ethanol4-685-95
Potassium Hydroxide2.5Ethanol4-6-

Mechanistic Insight: Phillips-Ladenburg Benzoxazole Synthesis

The condensation of a 2-aminophenol with a carboxylic acid, often promoted by a dehydrating agent or high temperatures, is a classic method for benzoxazole synthesis known as the Phillips-Ladenburg synthesis.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration A 2-Aminophenol Derivative C 2-Acylaminophenol Intermediate A->C + B Carboxylic Acid B->C D 2-Acylaminophenol Intermediate E Benzoxazole D->E - H2O

Caption: Key steps in the Phillips-Ladenburg synthesis of benzoxazoles.

The reaction proceeds through an initial acylation of the amino group of the 2-aminophenol by the carboxylic acid to form a 2-acylaminophenol intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the phenolic oxygen onto the amide carbonyl carbon, followed by dehydration, affords the final benzoxazole product.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly 6-(methoxymethyl)-substituted benzoxazoles. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The electron-donating nature of the methoxymethyl group may impart unique electronic and biological properties to the resulting heterocycles, making this an interesting scaffold for further investigation.

References

Application Notes and Protocols: "2-Amino-5-(methoxymethyl)phenol" in the Preparation of Novel Dyes and Pigments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-5-(methoxymethyl)phenol as a precursor in the synthesis of novel azo dyes and pigments. The methodologies are based on established chemical principles and adapted from published literature on analogous compounds.

Introduction

This compound is a versatile aromatic amine that serves as a valuable building block for the synthesis of a variety of organic molecules, particularly novel dyes and pigments. Its chemical structure, featuring an amino group, a hydroxyl group, and a methoxymethyl substituent, allows for facile diazotization and coupling reactions to form chromophoric azo compounds. The presence of the methoxymethyl group can impart unique solubility and fastness properties to the resulting colorants. This document outlines the synthesis of this compound and its subsequent use in the preparation of a representative novel azo dye.

Synthesis of this compound

The synthesis of the starting material can be achieved through a multi-step process, as outlined in the patent literature.[1] A general workflow for this synthesis is depicted below.

Experimental Workflow: Synthesis of this compound

G start Start: Commercially Available Precursor step1 Nitration of a suitable phenol precursor start->step1 step2 Reduction of the nitro group to an amino group step1->step2 step3 Purification of this compound step2->step3 end End Product: this compound step3->end

Caption: General workflow for the synthesis of this compound.

Preparation of a Novel Azo Dye: (E)-1-((4-hydroxy-3-(methoxymethyl)phenyl)diazenyl)naphthalen-2-ol

This section details the synthesis of a novel azo dye using this compound as the diazo component and 2-naphthol as the coupling component. The reaction proceeds via a diazotization-coupling sequence.

Synthesis Pathway

G cluster_0 Diazotization cluster_1 Coupling Reaction A This compound B Diazonium Salt Intermediate A->B NaNO2, HCl, 0-5 °C C 2-Naphthol D Azo Dye Product B->D Coupling C->D NaOH, 0-5 °C

Caption: Synthesis pathway for a novel azo dye from this compound.

Experimental Protocol

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

Protocol:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction

  • In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

  • Filter the precipitated dye using a Buchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude dye in a vacuum oven at a suitable temperature.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

Expected Quantitative Data

The following table summarizes the expected quantitative data for the synthesized azo dye based on typical results for similar compounds.

ParameterExpected Value
Yield 75-85%
Melting Point >200 °C (with decomposition)
λmax (in ethanol) 480-520 nm
FT-IR (cm⁻¹) ~3400 (O-H), ~1600 (N=N), ~1250 (C-O)
¹H NMR (δ, ppm) Peaks corresponding to aromatic protons, methoxymethyl protons, and hydroxyl protons.

Applications and Further Research

The novel azo dyes derived from this compound are expected to have applications in various fields due to their unique structural features.

  • Textile Dyes: The presence of the hydroxyl group can facilitate binding to natural fibers like cotton and wool. The methoxymethyl group may enhance solubility and improve dyeing characteristics.

  • Pigments for Inks and Coatings: After appropriate particle size reduction and surface treatment, these dyes could be formulated into pigments for printing inks and industrial coatings, potentially offering good light and weather fastness.

  • Functional Dyes: The chromophoric system could be further functionalized to create materials for applications in nonlinear optics, organic light-emitting diodes (OLEDs), or as sensors.

Further research should focus on a comprehensive evaluation of the synthesized dyes, including detailed spectroscopic characterization, assessment of fastness properties (light, wash, rubbing), and toxicological studies to ensure their safety for intended applications. The synthesis of a broader library of dyes by varying the coupling component will also be a valuable avenue for exploration.

References

Application Notes and Protocols for the Characterization of 2-Amino-5-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the qualitative and quantitative characterization of 2-Amino-5-(methoxymethyl)phenol. The protocols outlined below are designed to ensure the identity, purity, and quality of the compound for research and development purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a primary technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is generally suitable for this polar aromatic compound.

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC method for a structurally similar compound, 2-amino-5-nitrophenol, which can be used as a starting point for the validation of a method for this compound.[1][2][3]

ParameterResult
Linearity (r²)0.9992–0.9999
Accuracy (%)93.1–110.2
Precision (RSD, %)1.1–8.1
Limit of Detection (LOD)Analyte and matrix dependent
Limit of Quantification (LOQ)Analyte and matrix dependent
Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-80% B

      • 20-25 min: 80% B

      • 25-26 min: 80-10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase starting condition (e.g., 10% acetonitrile in water) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • The purity of the sample can be determined by the area percentage of the main peak.

    • Quantification can be achieved by creating a calibration curve with standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (280 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity / Concentration d1->d2

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the polar nature of this compound, derivatization is typically required to increase its volatility.[4][5]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak for the derivatized this compound.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Sample Weighing p2 Add Derivatizing Agent (BSTFA) p1->p2 p3 Heat at 70°C p2->p3 a1 Inject Sample p3->a1 a2 GC Separation a1->a2 a3 MS Detection (EI) a2->a3 d1 Mass Spectrum Acquisition a3->d1 d2 Library Search (NIST) d1->d2 d3 Impurity Identification d2->d3

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Predicted ¹H and ¹³C NMR Data
¹H NMR (in DMSO-d₆) Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH6.5 - 7.0Multiplet3H
-NH₂~4.5Broad Singlet2H
-OH~9.0Broad Singlet1H
-CH₂-~4.3Singlet2H
-OCH₃~3.3Singlet3H
¹³C NMR (in DMSO-d₆) Predicted Chemical Shift (ppm)
Aromatic C-O145 - 155
Aromatic C-N135 - 145
Aromatic C-C110 - 130
-CH₂-~70
-OCH₃~55
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in assignments.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Compare the observed chemical shifts and coupling constants with expected values to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule.

Expected FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Description
O-H (Phenol)3200-3600 (broad)Stretching
N-H (Amine)3300-3500 (two bands)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=C (Aromatic)1500-1600Ring Stretching
C-O (Ether)1000-1300Stretching
C-N (Amine)1250-1350Stretching
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values for the functional groups present in this compound.[7]

Integrated Analytical Approach

A combination of these techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and quality.

Integrated_Analysis substance This compound HPLC HPLC Purity Assessment Quantification substance->HPLC Purity > 99%? GCMS GC-MS Impurity ID Volatiles Analysis substance->GCMS Impurities? NMR NMR Spectroscopy ¹H & ¹³C Structure Elucidation substance->NMR Correct Structure? FTIR FTIR Functional Groups Identity Confirmation substance->FTIR Key Functional Groups? result Comprehensive Characterization Report HPLC->result Quantitative Data GCMS->result Impurity Profile NMR->result Structural Confirmation FTIR->result Functional Group Confirmation

Caption: Logical relationship of analytical methods for full characterization.

References

Industrial Scale-Up Synthesis of 2-Amino-5-(methoxymethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-Amino-5-(methoxymethyl)phenol, a key intermediate in the manufacturing of various pharmaceuticals and other specialty chemicals. The outlined synthetic route is designed for scalability, efficiency, and high purity of the final product.

Overview of the Synthetic Strategy

The industrial synthesis of this compound is proposed via a robust and scalable two-part process. The first part involves the preparation of the key intermediate, 5-(methoxymethyl)phenol , starting from commercially available methyl 3-hydroxybenzoate. The second part details the regioselective nitration of this intermediate, followed by a catalytic hydrogenation to yield the final product.

Logical Workflow of the Synthesis

cluster_part1 Part 1: Synthesis of 5-(methoxymethyl)phenol cluster_part2 Part 2: Synthesis of this compound A Methyl 3-hydroxybenzoate B Protection of Phenolic -OH A->B C Methyl 3-(benzyloxy)benzoate B->C D Ester Reduction C->D E (3-(Benzyloxy)phenyl)methanol D->E F Methoxymethylation E->F G 3-(Benzyloxy)-1-(((methoxymethyl)oxy)methyl)benzene F->G H Deprotection G->H I 5-(Methoxymethyl)phenol H->I J 5-(Methoxymethyl)phenol K Ortho-Nitration J->K L 2-Nitro-5-(methoxymethyl)phenol K->L M Catalytic Hydrogenation L->M N This compound M->N

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Part 1: Synthesis of the Intermediate 5-(methoxymethyl)phenol

Step 1: Protection of the Phenolic Hydroxyl Group

Protocol: Synthesis of Methyl 3-(benzyloxy)benzoate

  • To a stirred solution of methyl 3-hydroxybenzoate in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate.

  • Add benzyl bromide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 3-(benzyloxy)benzoate.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Starting Material Methyl 3-hydroxybenzoate
Reagents Benzyl bromide, Potassium carbonate
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 60-80°C
Reaction Time 4-6 hours
Typical Yield >95%
Purity >98% (by HPLC)
Step 2: Reduction of the Methyl Ester

Protocol: Synthesis of (3-(Benzyloxy)phenyl)methanol

  • In a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of methyl 3-(benzyloxy)benzoate in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (3-(benzyloxy)phenyl)methanol as a crude product.

  • The product is often of sufficient purity for the next step, or it can be purified by column chromatography.

ParameterValue
Starting Material Methyl 3-(benzyloxy)benzoate
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0°C to room temperature
Reaction Time 2-4 hours
Typical Yield >90%
Purity >97% (by GC-MS)
Step 3: Methoxymethylation of the Primary Alcohol

Protocol: Synthesis of 3-(Benzyloxy)-1-(((methoxymethyl)oxy)methyl)benzene

  • Dissolve (3-(benzyloxy)phenyl)methanol in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Cool the mixture to 0°C and add methoxymethyl chloride (MOM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

ParameterValue
Starting Material (3-(Benzyloxy)phenyl)methanol
Reagents Methoxymethyl chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM)
Reaction Temperature 0°C to room temperature
Reaction Time 12-16 hours
Typical Yield 85-95%
Purity >98% (by NMR)
Step 4: Deprotection of the Phenolic Hydroxyl Group

Protocol: Synthesis of 5-(Methoxymethyl)phenol

  • Dissolve 3-(benzyloxy)-1-(((methoxymethyl)oxy)methyl)benzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr hydrogenator or a similar industrial hydrogenation reactor under a hydrogen atmosphere (typically 1-5 bar).

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to give 5-(methoxymethyl)phenol.

ParameterValue
Starting Material 3-(Benzyloxy)-1-(((methoxymethyl)oxy)methyl)benzene
Catalyst Palladium on carbon (10% Pd/C)
Solvent Ethanol or Ethyl Acetate
Hydrogen Pressure 1-5 bar
Reaction Temperature Room temperature
Typical Yield >98%
Purity >99% (by HPLC)

Part 2: Synthesis of this compound

Step 5: Ortho-Nitration of 5-(methoxymethyl)phenol

Protocol: Synthesis of 2-Nitro-5-(methoxymethyl)phenol

For regioselective ortho-nitration, milder nitrating agents are preferred to avoid the formation of the para-isomer and dinitrated byproducts.

  • Dissolve 5-(methoxymethyl)phenol in acetonitrile.

  • Add sodium bicarbonate to the solution and stir to form a suspension.

  • In a separate flask, prepare a solution of cerium (IV) ammonium nitrate (CAN) in acetonitrile.

  • Add the CAN solution dropwise to the phenol suspension at room temperature over a period of 30-60 minutes.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 2-nitro-5-(methoxymethyl)phenol.

ParameterValue
Starting Material 5-(Methoxymethyl)phenol
Nitrating Agent Cerium (IV) ammonium nitrate (CAN)
Base Sodium bicarbonate
Solvent Acetonitrile
Reaction Temperature Room temperature
Reaction Time 1-2 hours
Typical Yield 70-85%
Purity >97% (regioisomeric purity)

Nitration Reaction Mechanism

A 5-(Methoxymethyl)phenol OH CH2OCH3 C Wheland Intermediate A->C Electrophilic Attack B Nitronium Ion NO2+ D 2-Nitro-5-(methoxymethyl)phenol OH NO2 CH2OCH3 C->D Deprotonation

Caption: Electrophilic aromatic substitution mechanism for the nitration of 5-(methoxymethyl)phenol.

Step 6: Catalytic Hydrogenation of the Nitro Group

Protocol: Synthesis of this compound

  • Charge a high-pressure hydrogenation reactor with 2-nitro-5-(methoxymethyl)phenol and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Platinum on carbon (Pt/C).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 5-10 bar).

  • Heat the reaction mixture to a specified temperature (e.g., 40-60°C) with vigorous stirring.

  • Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., toluene/heptane) to yield a high-purity product.

ParameterValue
Starting Material 2-Nitro-5-(methoxymethyl)phenol
Catalyst Raney Nickel or Platinum on carbon (Pt/C)
Solvent Methanol, Ethanol, or Ethyl Acetate
Hydrogen Pressure 5-10 bar
Reaction Temperature 40-60°C
Typical Yield >95%
Purity >99.5% (after recrystallization)

Catalytic Hydrogenation Workflow

A Charge Reactor with 2-Nitro-5-(methoxymethyl)phenol, Solvent, and Catalyst B Seal and Purge Reactor A->B C Pressurize with Hydrogen B->C D Heat and Stir C->D E Monitor Hydrogen Uptake D->E F Cool and Vent E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Purification by Recrystallization H->I J Final Product: This compound I->J

Caption: Industrial workflow for the catalytic hydrogenation of 2-Nitro-5-(methoxymethyl)phenol.

Safety and Handling Precautions

  • Lithium aluminum hydride (LiAlH₄): Highly reactive and pyrophoric. Handle under an inert atmosphere and away from moisture. Quench carefully with appropriate reagents.

  • Methoxymethyl chloride (MOM-Cl): A potential carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitration Reactions: Can be highly exothermic. Maintain strict temperature control and add nitrating agents slowly.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Use appropriate high-pressure equipment and ensure a leak-proof system. Handle pyrophoric catalysts (like Raney Nickel and dry Pd/C) with care, preferably under a blanket of solvent or inert gas.

All procedures should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis, following all relevant safety guidelines and regulations.

Application Notes and Protocols for the Functionalization and Derivatization of 2-Amino-5-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 2-Amino-5-(methoxymethyl)phenol. Due to the limited availability of specific experimental data for this exact molecule, the following protocols are based on established methods for analogous aminophenol compounds. These methodologies are expected to be readily adaptable for this compound, though optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Introduction

This compound is a versatile aromatic building block possessing three key functional groups amenable to chemical modification: a primary aromatic amine, a phenolic hydroxyl group, and a methoxymethyl ether. This trifunctionality allows for a wide range of derivatization strategies, making it an attractive scaffold for the synthesis of novel compounds in drug discovery and materials science. The nucleophilic character of the amino and hydroxyl groups, coupled with the potential for electrophilic aromatic substitution on the benzene ring, provides a rich platform for generating diverse molecular architectures.

Key Functionalization and Derivatization Techniques

The primary sites for functionalization on this compound are the amino and hydroxyl groups. The reactivity of these sites can be modulated by the reaction conditions, allowing for selective derivatization.

N-Functionalization of the Amino Group

The primary amino group is a key site for modifications such as acylation, alkylation, and arylation, enabling the introduction of a wide variety of substituents.

  • N-Acylation: This reaction forms an amide bond, which is a common feature in many pharmaceutical compounds.

  • N-Alkylation: The introduction of alkyl groups can modulate the basicity and lipophilicity of the molecule.

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of C-N bonds with aryl, heteroaryl, or vinyl halides/triflates.

O-Functionalization of the Hydroxyl Group

The phenolic hydroxyl group can be readily derivatized through alkylation or acylation to form ethers and esters, respectively. These modifications can alter the compound's solubility, metabolic stability, and hydrogen bonding capacity.

  • O-Alkylation (Williamson Ether Synthesis): This is a classic method for the formation of ethers from a phenoxide and an alkyl halide.

  • O-Acylation: The formation of an ester can serve as a protecting group strategy or to introduce specific functionalities.

Diazotization of the Amino Group

The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for a variety of transformations, including Sandmeyer, Schiemann, and azo coupling reactions.

Data Presentation: Representative Reaction Data for Aminophenol Derivatives

The following tables summarize typical quantitative data for the functionalization of aminophenol analogues. These values should be considered as a starting point for the optimization of reactions with this compound.

Table 1: N-Acylation of Aminophenols

EntryAminophenol ReactantAcylating AgentSolventBaseYield (%)Reference
12-AminophenolAcetic AnhydrideAcetic Acid->90General Knowledge
24-AminophenolBenzoyl ChlorideDichloromethaneTriethylamine85-95General Knowledge
32-Amino-5-methylphenolAcetyl ChlorideTetrahydrofuranPyridine~90Inferred from literature

Table 2: O-Alkylation of Aminophenols

EntryAminophenol ReactantAlkylating AgentSolventBaseYield (%)Reference
14-AminophenolEthyl IodideAcetoneK₂CO₃80-90General Knowledge
22-AminophenolBenzyl BromideDMFNaH>90General Knowledge
33-AminophenolMethyl IodideMethanolK₂CO₃~85Inferred from literature

Experimental Protocols

Protocol 1: Selective N-Acetylation of this compound

This protocol describes the selective acetylation of the amino group in the presence of the phenolic hydroxyl group.

Workflow Diagram:

N_Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in glacial acetic acid B Add acetic anhydride dropwise at 0-5 °C A->B Cool C Stir at room temperature for 2-4 hours B->C Warm to RT D Pour into ice-water and collect precipitate C->D Precipitate E Wash with cold water D->E F Recrystallize from ethanol/water E->F

Caption: Workflow for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-water.

  • Stir until a precipitate forms. Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-hydroxy-4-(methoxymethyl)phenyl)acetamide.

Protocol 2: Selective O-Benzylation of this compound

This protocol outlines the selective benzylation of the phenolic hydroxyl group. Protection of the more nucleophilic amino group is often required for selectivity.

Reaction Scheme:

O_Benzylation_Scheme Reactant This compound Intermediate N-Protected Intermediate Reactant->Intermediate Protection Product O-Benzylated Product Intermediate->Product Benzylation FinalProduct 2-Amino-5-(benzyloxymethyl)phenol Product->FinalProduct Deprotection Reagent1 + Protecting Group (e.g., Boc₂O) Reagent2 + Benzyl Bromide, Base (e.g., K₂CO₃) Reagent3 Deprotection (e.g., TFA)

Caption: General scheme for selective O-benzylation via N-protection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Acetone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

Step 1: N-Protection

  • Dissolve 1.0 equivalent of this compound in THF.

  • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O).

  • Stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected intermediate.

Step 2: O-Benzylation

  • Dissolve the N-Boc protected intermediate (1.0 equivalent) in acetone.

  • Add 2.0 equivalents of potassium carbonate and 1.2 equivalents of benzyl bromide.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After completion, filter off the potassium carbonate and concentrate the filtrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: N-Deprotection

  • Dissolve the O-benzylated intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer, filter, and concentrate to yield the final product, 2-Amino-5-(benzyloxymethyl)phenol.

Protocol 3: Diazotization and Azo Coupling of this compound

This protocol describes the formation of a diazonium salt followed by coupling with a suitable aromatic partner to form an azo dye.

Signaling Pathway Analogy:

Diazotization_Pathway cluster_activation Activation cluster_coupling Coupling A 2-Amino-5- (methoxymethyl)phenol B Diazonium Salt Intermediate A->B Diazotization (0-5 °C) C Azo Dye Product B->C Azo Coupling NaNO2 NaNO₂ / HCl NaNO2->A Coupling_Partner Coupling Partner (e.g., β-Naphthol) Coupling_Partner->B

Caption: Pathway for the synthesis of an azo dye from this compound.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Urea

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Dissolve 1.0 equivalent of this compound in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Destroy any excess nitrous acid by adding a small amount of urea until effervescence ceases.

  • In a separate beaker, dissolve 1.0 equivalent of β-naphthol in an aqueous sodium hydroxide solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring.

  • A colored precipitate (the azo dye) will form immediately.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the dye by vacuum filtration, wash with cold water, and air dry.

Disclaimer

The experimental protocols provided are based on general chemical principles and procedures reported for structurally similar compounds. These should be adapted and optimized for this compound in a laboratory setting by qualified personnel. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for "2-Amino-5-(methoxymethyl)phenol" in the Development of New Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of "2-Amino-5-(methoxymethyl)phenol" as a monomer for the synthesis of novel polybenzoxazines and polyamides. Due to the limited direct literature on this specific monomer, the following protocols and data are based on established synthesis methodologies for structurally similar aminophenols. The methoxymethyl group at the 5-position is anticipated to enhance solubility and potentially introduce a flexible ether linkage in the polymer backbone, offering unique properties for various applications, including advanced coatings, adhesives, and biomedical materials.

Development of Polybenzoxazines

Polybenzoxazines are a class of high-performance phenolic resins known for their excellent thermal stability, low water absorption, and high char yield. The incorporation of "this compound" can lead to polybenzoxazines with modified properties such as increased flexibility and improved processability.

Experimental Protocol: Synthesis of a Benzoxazine Monomer from this compound

This protocol describes the synthesis of a benzoxazine monomer using "this compound", a primary amine (e.g., aniline), and paraformaldehyde.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Paraformaldehyde

  • 1,4-Dioxane (or another suitable solvent)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1 mole equivalent of this compound and 1 mole equivalent of the primary amine (e.g., aniline) in 1,4-dioxane.

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Add 2 mole equivalents of paraformaldehyde to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Wash the solution with 1N sodium hydroxide solution followed by deionized water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazine monomer.

  • Purify the monomer by recrystallization or column chromatography.

Experimental Protocol: Thermal Polymerization of the Benzoxazine Monomer

This protocol outlines the thermal ring-opening polymerization of the synthesized benzoxazine monomer to form a crosslinked polybenzoxazine network.

Materials:

  • Synthesized benzoxazine monomer

  • Aluminum pan for Differential Scanning Calorimetry (DSC) or a mold for bulk polymerization

  • Programmable oven or DSC instrument

Procedure:

  • Place a small amount of the purified benzoxazine monomer (5-10 mg) in an aluminum DSC pan for analysis or a larger quantity in a suitable mold for creating a polymer plaque.

  • Heat the monomer in a programmable oven or DSC instrument using a staged curing cycle. A typical cycle would be:

    • 1 hour at 150°C

    • 1 hour at 180°C

    • 2 hours at 200°C

    • 1 hour at 220°C

  • The ring-opening polymerization occurs during this heating process, resulting in a highly crosslinked polybenzoxazine.[1][2]

  • Cool the polymer slowly to room temperature.

  • The resulting polymer can be characterized for its thermal and mechanical properties.

Anticipated Properties of Polybenzoxazines from this compound

The following table summarizes the expected range of properties for polybenzoxazines derived from "this compound", based on data from analogous systems with substituted phenols.

PropertyAnticipated Value
Glass Transition Temperature (Tg)160 - 220 °C
Decomposition Temperature (Td5%)300 - 380 °C
Char Yield at 800 °C (in N2)35 - 55 %
Tensile Strength50 - 90 MPa
Flexural Modulus2.5 - 4.0 GPa

Note: These values are estimations based on polybenzoxazines derived from other substituted aminophenols and may vary depending on the specific co-reactants and curing conditions.

Development of Polyamides

Polyamides are polymers characterized by amide linkages. The presence of the phenolic hydroxyl group and the methoxymethyl substituent in "this compound" can be leveraged to create functional polyamides with potential for further modification and tailored properties for applications in drug delivery and specialty fibers.[3]

Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide by reacting "this compound" (acting as a diamine, assuming the amino group and another reactive site are utilized, or as a functionalized diamine in a copolymer system) with a diacid chloride (e.g., terephthaloyl chloride).

Materials:

  • This compound

  • Terephthaloyl chloride (or other diacid chloride)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Beaker and magnetic stirrer

  • Nitrogen inlet

Procedure:

  • In a dry beaker under a nitrogen atmosphere, dissolve 1 mole equivalent of this compound in anhydrous NMP.

  • Add 2 mole equivalents of anhydrous pyridine to the solution to act as an acid scavenger.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 1 mole equivalent of terephthaloyl chloride in anhydrous NMP to the stirred diamine solution.

  • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polyamide in a vacuum oven at 80°C for 24 hours.

Anticipated Properties of Polyamides from this compound

The following table presents the expected properties of polyamides incorporating "this compound", based on literature values for aromatic polyamides with flexible side chains.

PropertyAnticipated Value
Inherent Viscosity (dL/g)0.4 - 1.2
Glass Transition Temperature (Tg)200 - 280 °C
Decomposition Temperature (Td10%)400 - 500 °C
Tensile Strength80 - 150 MPa
Elongation at Break5 - 15 %

Note: These values are estimations and will be highly dependent on the choice of the diacid co-monomer and the polymerization conditions.[4]

Visualizations

Polybenzoxazine_Synthesis_Workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization Monomer_Reactants This compound + Primary Amine + Paraformaldehyde Dissolution Dissolve in 1,4-Dioxane Monomer_Reactants->Dissolution Reflux Reflux at 100-110°C (4-6 hours) Dissolution->Reflux Workup Aqueous Workup & Solvent Removal Reflux->Workup Purification Purification Workup->Purification Benzoxazine_Monomer Benzoxazine Monomer Purification->Benzoxazine_Monomer Thermal_Curing Staged Thermal Curing (150-220°C) Benzoxazine_Monomer->Thermal_Curing Polybenzoxazine Polybenzoxazine Thermal_Curing->Polybenzoxazine

Caption: Workflow for the synthesis of polybenzoxazine.

Polyamide_Synthesis_Workflow cluster_polymerization Low-Temperature Solution Polycondensation Diamine_Solution This compound in NMP + Pyridine Cooling Cool to 0°C Diamine_Solution->Cooling Addition Slow Addition of Diacid Chloride Solution Cooling->Addition Reaction React at 0°C to RT Addition->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Washing_Drying Wash and Dry Precipitation->Washing_Drying Polyamide Polyamide Polymer Washing_Drying->Polyamide

Caption: Workflow for the synthesis of polyamide.

Potential Applications

Coatings and Adhesives

Polymers derived from phenolic compounds often exhibit excellent adhesion to a variety of substrates and good chemical resistance.[5] The presence of the methoxymethyl group in polymers derived from "this compound" could enhance their solubility in organic solvents, making them suitable for application as high-performance coatings and adhesives with improved processability.

Biomedical Applications

Phenolic polymers are being explored for various biomedical applications due to their biocompatibility and potential for functionalization.[6][7] Polyamides containing phenolic hydroxyl groups can be further modified, for example, by grafting polyethylene glycol (PEG) chains to improve their hydrophilicity and biocompatibility for drug delivery systems. The inherent structure could also be investigated for applications in tissue engineering scaffolds. The antioxidant properties often associated with phenolic compounds could also be a beneficial feature in biomedical materials.[8]

References

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Amino-5-(methoxymethyl)phenol" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-5-(methoxymethyl)phenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound.

Step 1: Reduction of 3-Hydroxybenzaldehyde

  • Question: The reduction of 3-hydroxybenzaldehyde to 3-hydroxybenzyl alcohol is incomplete. What are the possible causes and solutions?

    • Answer: Incomplete reduction can be due to several factors:

      • Insufficient Reducing Agent: Ensure the molar ratio of the reducing agent (e.g., sodium borohydride) to the aldehyde is adequate. A slight excess of the reducing agent is often necessary.

      • Reaction Temperature: The reaction may be too slow at a low temperature. While the reaction is typically run at 0°C to room temperature, a slight increase in temperature might be necessary. However, be cautious as higher temperatures can lead to side reactions.

      • Purity of Starting Material: Impurities in the 3-hydroxybenzaldehyde can interfere with the reaction. Ensure the starting material is of high purity.

  • Question: After the reduction, I am having difficulty with the work-up and extraction of the product. What can I do?

    • Answer: The work-up for a sodium borohydride reduction typically involves quenching the excess reagent with a weak acid (e.g., acetic acid or ammonium chloride solution) followed by extraction. If you are experiencing issues:

      • Emulsion Formation: The formation of an emulsion during extraction can be broken by adding a saturated brine solution.

      • Product Solubility: 3-hydroxybenzyl alcohol has some water solubility. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of the product.

Step 2: Selective Methylation of 3-Hydroxybenzyl Alcohol

  • Question: The methylation of 3-hydroxybenzyl alcohol is resulting in a mixture of O-methylated products (on the phenolic and/or benzylic hydroxyl). How can I improve the selectivity for the benzylic alcohol?

    • Answer: Achieving selective methylation of the benzylic alcohol in the presence of a phenolic hydroxyl group is a significant challenge. Here are some strategies to improve selectivity:

      • Choice of Base and Methylating Agent: Using a mild base and a suitable methylating agent is crucial. For instance, using a base that selectively deprotonates the more acidic phenolic hydroxyl, followed by protection, and then methylating the benzylic alcohol is a possible route. Alternatively, specific reaction conditions can favor the methylation of the benzylic alcohol.

      • Protection Strategy: A more robust method is to protect the phenolic hydroxyl group first (e.g., as a silyl ether or benzyl ether), then methylate the benzylic alcohol, and finally deprotect the phenol.

Step 3: Nitration of 3-(Methoxymethyl)phenol

  • Question: The nitration of 3-(methoxymethyl)phenol is giving a low yield and multiple isomers. How can I optimize this step?

    • Answer: The nitration of substituted phenols can be sensitive to reaction conditions.

      • Nitrating Agent: Use a mild nitrating agent. A mixture of nitric acid and sulfuric acid is common, but the concentration and temperature must be carefully controlled to avoid over-nitration and side reactions.

      • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5°C) to control the exothermicity and improve the regioselectivity.

      • Order of Addition: Slowly add the nitrating agent to the solution of the phenol to maintain control over the reaction.

Step 4: Reduction of 5-(Methoxymethyl)-2-nitrophenol

  • Question: The reduction of the nitro group is not going to completion, or it is affecting other functional groups. What are the best practices for this reduction?

    • Answer: The reduction of an aromatic nitro group to an amine can be achieved through various methods.

      • Catalytic Hydrogenation: This is often a clean and efficient method. Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is common. Ensure the catalyst is active and the hydrogen pressure is appropriate.[1]

      • Metal/Acid Reduction: A classic method involves using a metal like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl). This method is robust but may require a more involved work-up to remove metal salts.

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the reaction is complete.

Frequently Asked Questions (FAQs)

  • Question: What is the overall synthetic strategy for this compound?

    • Answer: The most plausible synthetic route involves a four-step process:

      • Reduction of 3-hydroxybenzaldehyde to 3-hydroxybenzyl alcohol.

      • Selective methylation of the benzylic hydroxyl group of 3-hydroxybenzyl alcohol to yield 3-(methoxymethyl)phenol.

      • Nitration of 3-(methoxymethyl)phenol to introduce a nitro group at the 2-position, forming 5-(methoxymethyl)-2-nitrophenol.

      • Reduction of the nitro group to an amine to obtain the final product, this compound.

  • Question: Are there any major safety precautions to consider during this synthesis?

    • Answer: Yes, several steps require careful handling of hazardous materials:

      • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.

      • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood.

      • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the equipment is properly set up and purged.

  • Question: How can I purify the final product?

    • Answer: The final product, this compound, can be purified by standard laboratory techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the polarity of the final compound and any impurities present.

Experimental Protocols

Step 1: Synthesis of 3-hydroxybenzyl alcohol from 3-hydroxybenzaldehyde

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-hydroxybenzyl alcohol.

Step 2: Synthesis of 3-(methoxymethyl)phenol from 3-hydroxybenzyl alcohol (Illustrative Protocol)

Note: This step is challenging due to the presence of two hydroxyl groups. The following is a general approach that may require optimization.

  • Protect the phenolic hydroxyl of 3-hydroxybenzyl alcohol using a suitable protecting group (e.g., tert-butyldimethylsilyl chloride).

  • Dissolve the protected intermediate in a suitable solvent like THF.

  • Add a base such as sodium hydride to deprotonate the benzylic alcohol.

  • Add methyl iodide and stir the reaction at room temperature until the methylation is complete (monitored by TLC).

  • Quench the reaction and extract the product.

  • Deprotect the phenolic hydroxyl group (e.g., using TBAF for a TBDMS group) to yield 3-(methoxymethyl)phenol.

  • Purify the product by column chromatography.

Step 3: Synthesis of 5-(methoxymethyl)-2-nitrophenol from 3-(methoxymethyl)phenol

  • Dissolve 3-(methoxymethyl)phenol (1.0 eq) in a suitable solvent like acetic acid.

  • Cool the solution to 0-5°C.

  • Slowly add a pre-cooled mixture of nitric acid (1.05 eq) and sulfuric acid (catalytic amount) dropwise, keeping the temperature below 5°C.

  • Stir the reaction at this temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography to isolate the desired isomer.

Step 4: Synthesis of this compound from 5-(methoxymethyl)-2-nitrophenol

  • Dissolve 5-(methoxymethyl)-2-nitrophenol (1.0 eq) in ethanol or ethyl acetate.[1]

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

  • Wash the Celite pad with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to obtain this compound.[1]

Data Presentation

Table 1: Hypothetical Optimization of Nitration Reaction Conditions

EntryNitrating AgentSolventTemperature (°C)Yield of desired isomer (%)
1HNO₃/H₂SO₄Acetic Acid0-565
2HNO₃/H₂SO₄Acetic Acid2540 (with byproducts)
3HNO₃Acetic Anhydride055
4Cu(NO₃)₂Acetic Anhydride2560

Table 2: Comparison of Reduction Methods for the Nitro Group

MethodReagentsSolventReaction Time (h)Yield (%)
Catalytic HydrogenationH₂, 10% Pd/CEthanol3-5>95
Metal/AcidSn, HClEthanol6-885
Metal/AcidFe, HClWater/Ethanol8-1080

Visualizations

SynthesisWorkflow Start 3-Hydroxybenzaldehyde Step1 Step 1: Reduction (e.g., NaBH4, MeOH) Start->Step1 Intermediate1 3-Hydroxybenzyl Alcohol Step1->Intermediate1 Step2 Step 2: Selective Methylation (Protection, Methylation, Deprotection) Intermediate1->Step2 Intermediate2 3-(Methoxymethyl)phenol Step2->Intermediate2 Step3 Step 3: Nitration (HNO3/H2SO4, 0-5°C) Intermediate2->Step3 Intermediate3 5-(Methoxymethyl)-2-nitrophenol Step3->Intermediate3 Step4 Step 4: Reduction (H2, Pd/C) Intermediate3->Step4 End This compound Step4->End

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingLogic Problem Low Yield in Nitration Cause1 Incorrect Temperature Problem->Cause1 Cause2 Wrong Nitrating Agent Problem->Cause2 Cause3 Substrate Purity Problem->Cause3 Solution1 Maintain 0-5°C Cause1->Solution1 Solution2 Use mild nitrating conditions Cause2->Solution2 Solution3 Purify starting material Cause3->Solution3

Caption: Troubleshooting logic for low yield in the nitration step.

References

Troubleshooting low yield in the synthesis of "2-Amino-5-(methoxymethyl)phenol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Amino-5-(methoxymethyl)phenol, thereby addressing the common issue of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process. It begins with the nitration of a starting phenol that has a methoxymethyl group, which is then followed by the reduction of the resulting nitro group to an amine.

Q2: What is a critical factor to consider when synthesizing this compound?

A2: A crucial aspect is the stability of the methoxymethyl (MOM) ether group. This group is sensitive to acidic conditions and can be cleaved, which is a common reason for low yields. Therefore, the selection of reagents and reaction conditions for both the nitration and reduction steps is vital to preserve the integrity of the MOM group.

Q3: Which method is recommended for the reduction of the nitro group in the presence of a MOM ether?

A3: Catalytic hydrogenation is the preferred method for the reduction step. It is generally performed under neutral conditions (e.g., using hydrogen gas with a palladium-on-carbon catalyst), which are compatible with the acid-sensitive MOM group. Alternative methods that employ strong acids, such as Sn/HCl or Fe/HCl, should be avoided as they are likely to cleave the MOM ether.[1]

Q4: How can I monitor the progress of the reduction reaction?

A4: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC). Aromatic amines are typically more polar than their corresponding nitro compounds, resulting in a lower Rf value on the TLC plate.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Nitration Step Cleavage of the methoxymethyl (MOM) group: Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) are strongly acidic and can cleave the MOM ether, leading to the formation of dihydroxy byproducts.- Use milder nitrating agents: Consider using milder and less acidic nitrating agents. Options include using metal nitrates in an appropriate solvent or employing a nitrating agent generated in situ under less acidic conditions.[2] - Control reaction temperature: Perform the nitration at a low temperature (e.g., 0°C or below) to minimize the rate of MOM group cleavage.
Incomplete reaction: The nitration reaction may not have gone to completion.- Monitor reaction progress: Use TLC to monitor the consumption of the starting material. - Adjust reaction time: If the reaction is proceeding slowly, consider extending the reaction time while maintaining a low temperature.
Formation of multiple isomers: Nitration of phenols can sometimes lead to the formation of ortho and para isomers.- Optimize reaction conditions: The ratio of ortho to para isomers can be influenced by the solvent and the nitrating agent used. Experiment with different conditions to favor the desired isomer.
Low yield in Reduction Step Cleavage of the methoxymethyl (MOM) group: Use of acidic reduction methods (e.g., Sn/HCl, Fe/HCl) will lead to the cleavage of the MOM ether.- Use catalytic hydrogenation: Employ catalytic hydrogenation with a catalyst such as 10% Pd/C under a hydrogen atmosphere. This method is effective for nitro group reduction and is compatible with the MOM group.[1]
Incomplete reduction: The reduction of the nitro group may be incomplete.- Check catalyst activity: Ensure the catalyst is active. If necessary, use a fresh batch of catalyst. - Optimize reaction conditions: Ensure adequate hydrogen pressure and reaction time. Monitor the reaction by TLC until the starting nitro compound is no longer visible.[1]
Catalyst poisoning: The catalyst may be poisoned by impurities in the starting material or solvent.- Purify starting material: Ensure the nitro-intermediate is pure before the reduction step. - Use high-purity solvents: Use solvents that are free of potential catalyst poisons.
Difficulty in Product Purification Product is unstable: Aminophenols can be susceptible to oxidation, leading to discoloration and the formation of impurities.- Work under an inert atmosphere: Perform purification steps, such as filtration and solvent removal, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use antioxidants: In some cases, the addition of a small amount of an antioxidant can help to stabilize the product.
Product is water-soluble: The product may have some solubility in water, leading to losses during aqueous work-up.- Extract with an appropriate organic solvent: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. - Brine wash: Wash the organic extracts with brine to reduce the amount of dissolved water.
Tarry byproducts: The reaction may produce tarry, polymeric byproducts that complicate purification.- Activated carbon treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored and tarry impurities.[3]

Experimental Protocols

Step 1: Synthesis of 5-(Methoxymethyl)-2-nitrophenol (Hypothetical Protocol based on similar reactions)

Warning: This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Preparation of the Nitrating Mixture: In a flask cooled to 0°C in an ice bath, slowly add nitric acid (1.1 equivalents) to a solution of 3-(methoxymethyl)phenol (1.0 equivalent) in a suitable solvent such as acetic acid or dichloromethane. Maintain the temperature below 5°C during the addition.

  • Nitration Reaction: Stir the reaction mixture at 0°C and monitor the progress of the reaction by TLC. The reaction time will vary depending on the specific substrate and conditions but may take several hours.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

Warning: This reaction involves hydrogen gas, which is flammable. Ensure the reaction is set up in a well-ventilated fume hood away from ignition sources.

  • Reaction Setup: Dissolve the 5-(methoxymethyl)-2-nitrophenol (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation flask.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by TLC. The reaction is typically complete when the starting nitro compound is no longer observed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation of Product: The solvent from the filtrate is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reduction Methods for Nitroarenes

Reduction MethodReagentsTypical ConditionsCompatibility with MOM groupPotential Side Reactions/Issues
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Raney Ni)Room temperature, 1-4 atm H₂Good Can reduce other functional groups (e.g., alkenes, alkynes). Catalyst can be pyrophoric.
Metal/Acid Reduction Sn, HCl or Fe, HCl/AcOHRefluxPoor (MOM group cleavage)Strongly acidic conditions. Requires neutralization during work-up.
Transfer Hydrogenation Hydrazine, Pd/C or Ammonium formate, Pd/CRefluxGood Can be exothermic. Hydrazine is toxic.
Sodium Dithionite Na₂S₂O₄Aqueous solutionModerate (depends on pH)Often requires biphasic system. Can be slow.

Visualization of Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield of this compound check_step Identify the problematic step: Nitration or Reduction? start->check_step nitration Nitration Step check_step->nitration Nitration reduction Reduction Step check_step->reduction Reduction nitration_cause1 Possible Cause: MOM group cleavage nitration->nitration_cause1 nitration_cause2 Possible Cause: Incomplete reaction nitration->nitration_cause2 nitration_solution1 Solution: - Use milder nitrating agent - Lower reaction temperature nitration_cause1->nitration_solution1 purification Purification Issues nitration_solution1->purification nitration_solution2 Solution: - Monitor with TLC - Extend reaction time nitration_cause2->nitration_solution2 nitration_solution2->purification reduction_cause1 Possible Cause: MOM group cleavage reduction->reduction_cause1 reduction_cause2 Possible Cause: Incomplete reduction reduction->reduction_cause2 reduction_solution1 Solution: - Use catalytic hydrogenation - Avoid acidic reducing agents reduction_cause1->reduction_solution1 reduction_solution1->purification reduction_solution2 Solution: - Check catalyst activity - Optimize H2 pressure & time reduction_cause2->reduction_solution2 reduction_solution2->purification purification_cause1 Possible Cause: Product oxidation purification->purification_cause1 purification_cause2 Possible Cause: Tarry byproducts purification->purification_cause2 purification_solution1 Solution: - Work under inert atmosphere purification_cause1->purification_solution1 end_node Improved Yield purification_solution1->end_node purification_solution2 Solution: - Activated carbon treatment purification_cause2->purification_solution2 purification_solution2->end_node

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

"2-Amino-5-(methoxymethyl)phenol" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 2-Amino-5-(methoxymethyl)phenol. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Troubleshooting Guides and FAQs

Q1: My solution of this compound is changing color over time. What is happening and how can I prevent it?

A: The discoloration of solutions containing this compound is likely due to oxidation. Aminophenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions. This process often leads to the formation of highly colored polymeric quinoid structures.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store the compound and its solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Antioxidants: Consider the addition of a suitable antioxidant to the solution, depending on the experimental requirements. The choice of antioxidant should be carefully evaluated for compatibility with your system.

  • pH Control: The rate of oxidation can be pH-dependent.[2] Evaluate the stability of your compound at different pH values to identify the optimal range for your application.

  • Metal Chelators: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA to sequester metal ions.

Q2: I am observing unexpected peaks in my chromatogram when analyzing aged samples of this compound. What could these be?

A: The appearance of new peaks in your chromatogram suggests that this compound is degrading. Based on the reactivity of similar compounds, these degradation products could arise from several pathways, including oxidation, polymerization, and reactions involving the methoxymethyl group.

Potential Degradation Products:

  • Oxidation Products: The initial oxidation product is likely a quinone imine, which is highly reactive and can undergo further reactions.[3]

  • Polymers: Aminophenols are known to form colored polymeric structures upon oxidation.[1]

  • Cyclization Products: Due to the ortho-position of the amino and hydroxyl groups, intramolecular cyclization reactions are possible, potentially forming phenoxazinone-type structures.[1]

  • Products from Methoxymethyl Group Cleavage: Under certain conditions (e.g., strong acid or heat), the methoxymethyl ether linkage could be cleaved, leading to the formation of a hydroxymethyl derivative or formaldehyde and the corresponding aminophenol.

To identify these unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are recommended for structural elucidation.

Q3: How can I perform a forced degradation study on this compound to understand its stability profile?

A: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than those it would experience during normal handling and storage.

Summary of Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for several hoursCleavage of the methoxymethyl ether.
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for several hoursPotential for oxidation is higher at basic pH.
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedOxidation of the aminophenol ring to form quinone imines and polymers.
Thermal Stress Dry heat (e.g., 60-80°C) or in solutionThermolysis, potentially leading to cleavage of the methoxymethyl group.[4]
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photo-oxidation and degradation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Basic: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for 24 hours.

    • Oxidative: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal: Place a solution of the compound in a sealed vial in an oven at 80°C for 48 hours.

    • Photolytic: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

  • Neutralization and Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.

Signaling Pathways and Experimental Workflows

Degradation_Pathways A This compound B [Oxidation] A->B H [Hydrolysis/Thermolysis] A->H C Quinone imine intermediate B->C D Polymerization C->D F Cyclization C->F E Colored Polymers D->E G Phenoxazinone derivatives F->G I 2-Amino-5-(hydroxymethyl)phenol + Methanol H->I

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis A Acid Hydrolysis G HPLC-UV Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal Stress D->G E Photostability E->G H LC-MS for Identification G->H F This compound Stock Solution F->A F->B F->C F->D F->E

Caption: Workflow for forced degradation studies.

References

Purification challenges of "2-Amino-5-(methoxymethyl)phenol" and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of "2-Amino-5-(methoxymethyl)phenol".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants may include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Regioisomers: Isomers formed during substitution reactions on the aromatic ring.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.

  • Byproducts from Reduction: If a nitro group is reduced to an amine, byproducts from this step may be present.

  • Tarry Residues: Polymerization or degradation of reactants and products can form tarry substances.

Q2: What are the initial recommended steps for purifying crude this compound?

A2: A general approach to purifying crude this compound involves an initial workup followed by a primary purification technique. The initial workup may include:

  • Acid-Base Extraction: To separate the amphoteric product from non-polar impurities.

  • Treatment with Activated Carbon: To remove colored and tarry impurities. A patent for a similar compound suggests clarification with activated carbon at elevated temperatures (e.g., 100°C) can be effective.[1]

  • Precipitation: Adjusting the pH of an aqueous solution of the hydrochloride salt to a range of 4.5 to 6.0 can precipitate the free amine.[1]

Following this, techniques like recrystallization or column chromatography are typically employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process. Aromatic amines are generally more polar than their corresponding nitro-compound precursors and will exhibit a lower Rf value.[2] A suitable stain, such as an acidic solution of 4-dimethylaminobenzaldehyde in methanol, can be used to visualize the amine as an orange spot.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The compound is insoluble in the hot solvent, or the boiling point of the solvent is too high, causing the compound to melt before dissolving.- Use a lower boiling point solvent or a solvent mixture. - Ensure the compound fully dissolves in the hot solvent before cooling. - Try a different solvent system. Good starting points for aminophenols could include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[3]
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.- Concentrate the solution by slowly evaporating the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution slowly to promote the formation of larger, purer crystals.
Poor Recovery The compound has significant solubility in the cold solvent.- Use a solvent in which the compound has high solubility when hot and low solubility when cold. - Cool the crystallization mixture in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Colored Crystals Colored impurities are co-precipitating with the product.- Treat the solution with activated carbon before crystallization to adsorb colored impurities.[1] - Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation Incorrect stationary phase or mobile phase.- Stationary Phase: Silica gel is a common choice for aminophenols due to their polarity.[4] - Mobile Phase: Start with a non-polar solvent and gradually increase the polarity. Common solvent systems include ethyl acetate/hexane or methanol/dichloromethane for polar compounds.[5] For stubborn amines, adding a small amount of triethylamine (1-3%) to the mobile phase can neutralize acidic sites on the silica gel and improve elution.[5]
Tailing of Spots on TLC/Broad Peaks in Elution The compound is interacting too strongly with the stationary phase, possibly due to the basicity of the amine.- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to compete with the amine for active sites on the silica gel.[5]
Compound Stuck on the Column The compound is too polar for the chosen eluent system.- Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient of methanol in dichloromethane can be effective.[5] Be cautious not to exceed ~10% methanol as it can start to dissolve the silica gel.[5]
Colored Bands that Do Not Elute Highly polar or polymeric impurities are strongly adsorbed to the stationary phase.- These may be irreversibly adsorbed. It is often better to remove them with a pre-column purification step like an activated carbon treatment.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude "this compound" in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) to find a system where it is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

General Column Chromatography Protocol
  • Stationary Phase and Column Packing: Use silica gel as the stationary phase. The column can be packed as a slurry by mixing the silica gel with the initial mobile phase and pouring it into the column.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane) based on TLC monitoring of the fractions.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified "this compound".

Visual Guides

experimental_workflow cluster_start Crude Product cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis cluster_end Final Product crude Crude this compound workup Acid-Base Extraction crude->workup carbon Activated Carbon Treatment workup->carbon precipitation pH Adjustment & Precipitation carbon->precipitation recrystallization Recrystallization precipitation->recrystallization column_chrom Column Chromatography precipitation->column_chrom tlc TLC Monitoring recrystallization->tlc column_chrom->tlc hplc HPLC Analysis tlc->hplc pure Pure Product hplc->pure

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals poor_recovery Poor Recovery? start->poor_recovery poor_sep Poor Separation? start->poor_sep tailing Tailing Peaks? start->tailing stuck_on_column Compound Stuck? start->stuck_on_column change_solvent Change Solvent/Mixture oiling_out->change_solvent induce_nucleation Induce Nucleation no_crystals->induce_nucleation optimize_solvent Optimize Solvent Choice poor_recovery->optimize_solvent adjust_mobile_phase Adjust Mobile Phase Polarity poor_sep->adjust_mobile_phase add_base_modifier Add Base Modifier to Eluent tailing->add_base_modifier increase_eluent_polarity Increase Eluent Polarity stuck_on_column->increase_eluent_polarity

References

Side reactions to consider when using "2-Amino-5-(methoxymethyl)phenol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-5-(methoxymethyl)phenol". The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive functional groups in this compound that I should be aware of?

A1: this compound possesses three key reactive sites:

  • Aniline-type primary amino group (-NH2): This group is nucleophilic and susceptible to oxidation. It can also be readily diazotized.

  • Phenolic hydroxyl group (-OH): This group is acidic and, after deprotonation to a phenoxide, becomes a strong nucleophile. It also activates the aromatic ring towards electrophilic substitution.

  • Methoxymethyl (MOM) ether group (-OCH2OCH3): This is an acid-labile protecting group for the phenolic hydroxyl group that it might be substituting in a related compound, or in this case, a methoxymethyl substituent on the phenol. It is generally stable to bases and nucleophiles but can be cleaved under acidic conditions.

Q2: My reaction mixture containing this compound is turning dark brown/purple. What is the likely cause?

A2: The discoloration is most likely due to the oxidation of the aminophenol core. Aminophenols are sensitive to air and oxidizing agents, which can lead to the formation of highly colored quinone-imine species and subsequent polymerization. This process can be accelerated by heat, light, and the presence of metal ions.

Q3: I am performing a reaction under acidic conditions and observing an unexpected byproduct. What could it be?

A3: Under acidic conditions, the methoxymethyl ether group is susceptible to cleavage. This would result in the formation of 2-amino-5-(hydroxymethyl)phenol, formaldehyde, and methanol. The presence of these byproducts could potentially lead to further unwanted side reactions.

Q4: Can I use this compound in reactions involving strong bases?

A4: Yes, the methoxymethyl ether group is generally stable under basic conditions. However, the phenolic hydroxyl group is acidic and will be deprotonated by strong bases to form a phenoxide. This increases the nucleophilicity of the oxygen and further activates the aromatic ring, which could influence the desired reaction pathway.

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation
Symptom Potential Cause Suggested Solution
Appearance of a more polar spot on TLC after acidic workup.Cleavage of the methoxymethyl (MOM) ether.- Use non-acidic workup conditions if possible. - If acidic conditions are necessary, perform the reaction at a lower temperature and for a shorter duration. - Consider using a different protecting group for the phenol if applicable to your synthesis.
Formation of colored impurities (yellow, brown, purple).Oxidation of the aminophenol.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Add an antioxidant like sodium sulfite or ascorbic acid to the reaction mixture or during workup.
Polysubstitution on the aromatic ring.High reactivity of the aminophenol ring towards electrophiles.- Use milder reaction conditions (lower temperature, less reactive electrophile). - Consider protecting the amino group (e.g., as an amide) to reduce its activating effect.
Issue 2: Low Reaction Yield
Symptom Potential Cause Suggested Solution
Incomplete conversion of starting material.Insufficient reactivity or steric hindrance.- Increase the reaction temperature or time. - Use a more reactive reagent or a catalyst. - Ensure efficient stirring of the reaction mixture.
Degradation of the starting material or product.Instability under reaction conditions (e.g., oxidation, acid-lability).- Refer to the solutions for "Formation of colored impurities" and "Cleavage of the methoxymethyl (MOM) ether". - Monitor the reaction closely by TLC or HPLC to identify the optimal reaction time and prevent prolonged exposure to harsh conditions.
Product loss during workup.Product solubility in the aqueous phase.- If the product is suspected to be water-soluble, back-extract the aqueous layer with an appropriate organic solvent. - Saturate the aqueous layer with brine to decrease the solubility of the organic product.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a typical N-acylation reaction, a common transformation for the amino group in compounds like this compound.

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add 1.05 equivalents of the acylating agent (e.g., acetyl chloride, benzoyl chloride).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Progress by HPLC

A general HPLC method for monitoring the consumption of this compound and the formation of products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and expected product absorb (e.g., 280 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.

Visualizations

Oxidation_Pathway This compound This compound Quinone-imine Quinone-imine This compound->Quinone-imine Oxidation (Air, Oxidizing Agents) Polymerization Polymerization Quinone-imine->Polymerization Further Reaction

Caption: Potential oxidation pathway of this compound.

Acid_Cleavage This compound This compound 2-Amino-5-(hydroxymethyl)phenol 2-Amino-5-(hydroxymethyl)phenol This compound->2-Amino-5-(hydroxymethyl)phenol Acidic Conditions (H+) Formaldehyde_Methanol Formaldehyde + Methanol This compound->Formaldehyde_Methanol Acidic Conditions (H+)

Caption: Acid-catalyzed cleavage of the methoxymethyl group.

Troubleshooting_Workflow start Reaction Issue Observed discoloration Discoloration? start->discoloration unexpected_product Unexpected Product? discoloration->unexpected_product No oxidation Suspect Oxidation - Use inert atmosphere - Degas solvents - Add antioxidant discoloration->oxidation Yes low_yield Low Yield? unexpected_product->low_yield No acid_cleavage Suspect Acid Cleavage of MOM group - Check pH - Use non-acidic workup unexpected_product->acid_cleavage Yes incomplete_reaction Incomplete Reaction - Increase temp/time - Check reagent activity low_yield->incomplete_reaction Yes degradation Product Degradation - Monitor reaction closely - Optimize conditions low_yield->degradation No

References

Technical Support Center: Regioselectivity in Reactions of 2-Amino-5-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for navigating the complexities of regioselective reactions involving 2-Amino-5-(methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of electrophilic aromatic substitution reactions on this compound?

A1: The regioselectivity is primarily governed by the electronic effects of the three substituents on the aromatic ring: the amino (-NH₂), hydroxyl (-OH), and methoxymethyl (-CH₂OCH₃) groups. Both the amino and hydroxyl groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.[1][2] The methoxymethyl group is weakly activating and also an ortho, para-director. The final substitution pattern is a result of the interplay between the directing effects of these groups and steric hindrance.

Q2: Which positions on the aromatic ring are most likely to be substituted during electrophilic aromatic substitution?

A2: The positions ortho and para to the strongly activating amino and hydroxyl groups are the most electron-rich and therefore most susceptible to electrophilic attack. In this compound, the available positions are C3, C4, and C6. The C4 and C6 positions are ortho and para to the hydroxyl group, and the C3 and C6 positions are ortho and para to the amino group. Therefore, substitution is most likely to occur at the C4 and C6 positions, and to a lesser extent at the C3 position.

Q3: How can I control the regioselectivity of my reaction to favor a specific isomer?

A3: Controlling regioselectivity often requires a strategic approach that may include:

  • Protecting Groups: Temporarily masking the more activating groups (-NH₂ or -OH) can alter the directing effects and favor substitution at a different position.[3]

  • Reaction Conditions: Modifying the solvent, temperature, and catalyst can influence the regiochemical outcome. For instance, in nitration reactions, the choice of nitrating agent and solvent can affect the ortho:para ratio.[4]

  • Steric Hindrance: Choosing bulky electrophiles may favor substitution at the less sterically hindered positions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nitration Reactions

Problem: My nitration of this compound yields a mixture of isomers (e.g., 4-nitro and 6-nitro derivatives) that are difficult to separate. How can I improve the selectivity?

Possible Causes and Solutions:

CauseSolution
Strong activation by both -NH₂ and -OH groups Utilize a protecting group strategy. For example, acetylate the amino group to form an amide. The amide is still an ortho, para-director but is less activating than the amino group, which can lead to more selective nitration directed by the hydroxyl group.
Harsh nitrating conditions Employ milder nitrating agents. Instead of a mixture of nitric and sulfuric acid, consider using a metal nitrate salt like Cu(NO₃)₂ or Fe(NO₃)₃ in an organic solvent. These conditions can sometimes favor the formation of one isomer over another.
Solvent effects The polarity of the solvent can influence the ortho:para ratio. Experiment with a range of solvents, from polar (e.g., acetonitrile) to non-polar (e.g., dichloromethane), to optimize the selectivity for the desired isomer.
Issue 2: Low Yield in Friedel-Crafts Acylation

Problem: I am attempting a Friedel-Crafts acylation on this compound, but I am getting very low yields of the desired product.

Possible Causes and Solutions:

CauseSolution
Deactivation of the Lewis acid catalyst The amino group can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction. Protect the amino group as an acetamide before performing the acylation. The amide is less basic and will not coordinate as strongly with the Lewis acid.
Low reactivity of the substrate While the ring is activated, complexation of the hydroxyl group with the Lewis acid can reduce its reactivity. Using a more reactive acylating agent or a stronger Lewis acid (use with caution to avoid side reactions) might improve the yield.
Poor solubility Ensure that your starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider using a different solvent system.
Issue 3: Unwanted Polysubstitution in Halogenation

Problem: During the bromination of this compound, I am observing the formation of di- and tri-brominated products, even when using a single equivalent of the brominating agent.

Possible Causes and Solutions:

CauseSolution
High activation of the aromatic ring The strong activating nature of the amino and hydroxyl groups makes the ring highly susceptible to multiple substitutions. Protect the more activating group (usually the amino group) to reduce the overall activation of the ring.
Reactive brominating agent Use a milder brominating agent. N-Bromosuccinimide (NBS) is often a good choice for controlled monobromination of activated rings.
Reaction temperature Perform the reaction at a lower temperature (e.g., 0°C or below) to slow down the reaction rate and improve control over the extent of substitution.

Experimental Protocols

Protocol 1: Regioselective Mononitration of a Substituted Phenol (Illustrative Example)

This protocol is adapted for a generic 4-substituted phenol and can be used as a starting point for the nitration of this compound, likely requiring optimization.[4]

Materials:

  • 4-Substituted Phenol (1 mmol)

  • Ammonium Nitrate (NH₄NO₃) (2 mmol)

  • Potassium Hydrogen Sulfate (KHSO₄) (0.05 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a round-bottom flask, add the 4-substituted phenol, ammonium nitrate, and potassium hydrogen sulfate in acetonitrile.

  • Stir the mixture magnetically at reflux temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the residue with acetonitrile (2 x 3 mL).

  • Add anhydrous Na₂SO₄ to the combined filtrate and filter again.

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

The following is a general procedure that would require significant modification for this compound, primarily the inclusion of a protecting group strategy for the amino and potentially the hydroxyl group.

Materials:

  • Aromatic compound (e.g., anisole, as a model) (10 mmol)

  • Acyl chloride or anhydride (11 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (12 mmol)

  • Dichloromethane (DCM) (20 mL)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous AlCl₃ in DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add the acyl chloride or anhydride dropwise to the stirred suspension.

  • After the addition is complete, add the aromatic compound dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Regioselectivity of Nitration of Substituted Phenols (Illustrative Data)

SubstrateNitrating AgentSolventProduct(s)Ortho:Para RatioTotal Yield (%)Reference
PhenolCu(NO₃)₂·3H₂OAcetone2-Nitrophenol, 4-Nitrophenol0.5:177-84
PhenolCu(NO₃)₂·3H₂OEthanol2-Nitrophenol, 4-Nitrophenol1.06:191
4-BromophenolNH₄NO₃, KHSO₄Acetonitrile4-Bromo-2-nitrophenol>95:5 (ortho favored)92[4]
4-ChlorophenolCu(NO₃)₂·3H₂OAcetone4-Chloro-2-nitrophenol>95:5 (ortho favored)95

Note: This data is for related compounds and serves as a guide for expected outcomes. The regioselectivity for this compound will be influenced by its specific substitution pattern.

Visualizations

Regioselectivity_Factors cluster_substrate This compound cluster_directing_groups Directing Groups cluster_reaction_sites Potential Reaction Sites Substrate This compound NH2 -NH2 (Strong Activator, o,p-director) OH -OH (Strong Activator, o,p-director) CH2OCH3 -CH2OCH3 (Weak Activator, o,p-director) C6 C6 (ortho to -NH2, para to -OH) NH2->C6 directs to C3 C3 (ortho to -NH2, meta to -OH) NH2->C3 directs to C4 C4 (ortho to -OH, meta to -NH2) OH->C4 directs to OH->C6 directs to CH2OCH3->C4 minor influence Troubleshooting_Workflow Start Poor Regioselectivity or Low Yield Protecting_Group Consider Protecting Group Strategy Start->Protecting_Group Reaction_Conditions Optimize Reaction Conditions Start->Reaction_Conditions Characterize Analyze Product Mixture (NMR, GC-MS) Protecting_Group->Characterize Reaction_Conditions->Characterize Desired_Outcome Improved Selectivity / Yield Characterize->Desired_Outcome Success Re-evaluate Re-evaluate Strategy Characterize->Re-evaluate Failure Re-evaluate->Start

References

Catalyst selection for efficient "2-Amino-5-(methoxymethyl)phenol" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of 2-Amino-5-(methoxymethyl)phenol, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and well-documented method is the catalytic hydrogenation of the corresponding nitro compound, 5-(methoxymethyl)-2-nitrophenol. This reduction of the nitro group to an amine is a critical step, and the choice of catalyst is paramount for high yield and purity.

Q2: Which catalysts are typically recommended for the reduction of 5-(methoxymethyl)-2-nitrophenol?

A2: Several catalysts are effective for this transformation. The most common are palladium on carbon (Pd/C) and platinum on carbon (Pt/C) for catalytic hydrogenation.[1] Alternative reducing agents include tin(II) chloride in the presence of hydrochloric acid (Sn/HCl) or iron in hydrochloric acid (Fe/HCl).[1]

Q3: What are the key reaction parameters to consider for optimizing the synthesis?

A3: Key parameters to optimize include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, solvent, and substrate concentration. The concentration of the reducing agent, such as sodium borohydride in some catalytic systems, also significantly impacts the reaction kinetics.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). Aromatic amines are generally more polar than their nitro precursors and will exhibit a lower Rf value. A helpful visualization technique is to spray the TLC plate with a 2% solution of 4-dimethylaminobenzaldehyde in methanol with a small amount of HCl, which will form an orange spot with the amine product.[1]

Troubleshooting Guide

Issue 1: The reaction is slow or incomplete.

Possible Cause Troubleshooting Step
Inactive Catalyst The catalyst may be old or deactivated. Try using a fresh batch of catalyst. For Pd/C, consider using Pearlmann's catalyst (Pd(OH)2/C), which is often more active.[2]
Catalyst Poisoning Impurities in the starting material or solvent can poison the catalyst. Ensure the purity of your 5-(methoxymethyl)-2-nitrophenol and use high-purity solvents.[2]
Insufficient Hydrogen Pressure For catalytic hydrogenations, ensure a sufficient and constant supply of hydrogen. Check for leaks in your apparatus. For balloon hydrogenations, ensure the balloon remains inflated.
Poor Mixing In heterogeneous catalysis, vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.[2]
Low Temperature If the reaction is sluggish at room temperature, consider gently heating the reaction mixture, for example, to 40-50°C.[2]

Issue 2: The yield of the desired product is low.

Possible Cause Troubleshooting Step
Sub-optimal Catalyst Loading The amount of catalyst can significantly affect the reaction rate and yield. An optimal loading is typically between 5-10 mol% for precious metal catalysts.[2] Higher loadings do not always lead to better results and can sometimes cause side reactions.
Side Reactions Over-reduction or other side reactions may be occurring. This can sometimes be mitigated by lowering the reaction temperature or pressure.
Product Degradation The aminophenol product can be sensitive to oxidation. Once the reaction is complete, it is advisable to work up the reaction mixture promptly. Purging the reaction vessel with an inert gas like nitrogen or argon after the reaction can also help.

Issue 3: Difficulty in isolating the product.

Possible Cause Troubleshooting Step
Product Solubility The product may be highly soluble in the reaction solvent. If possible, choose a solvent from which the product will precipitate upon cooling or can be easily removed under reduced pressure.
Filtration Issues Fine catalyst particles like Pd/C can be difficult to filter. Using a pad of Celite® can aid in the complete removal of the catalyst.[3]
Emulsion Formation during Work-up During aqueous work-up, emulsions can form. Adding a small amount of a saturated brine solution can help to break the emulsion.

Data Presentation: Catalyst Comparison for Nitrophenol Reduction

The following table summarizes typical reaction conditions for the catalytic reduction of nitrophenols to aminophenols, which can be adapted for the synthesis of this compound.

CatalystTypical Loading (w/w %)SolventTemperature (°C)Pressure (atm)Typical Yield (%)Notes
10% Pd/C 5 - 10Methanol, Ethanol, Ethyl Acetate25 - 501 - 4>95A versatile and highly efficient catalyst.[4]
5% Pt/C 5 - 10Methanol, Ethanol, Acetic Acid25 - 601 - 4>90Can be more effective for certain substrates.
Sn/HCl StoichiometricEthanol, Water50 - 100N/A70 - 90A classic method, but the work-up can be more complex due to tin salts.
Fe/HCl StoichiometricEthanol, Water, Acetic Acid50 - 100N/A75 - 95A cost-effective and environmentally benign alternative to other metal hydrides.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Preparation: In a suitable hydrogenation vessel, dissolve 5-(methoxymethyl)-2-nitrophenol (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or chromatography.

Protocol 2: Reduction using Sn/HCl
  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 5-(methoxymethyl)-2-nitrophenol (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) to the suspension.

  • Reaction: Slowly add concentrated hydrochloric acid (HCl). Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 5-(methoxymethyl)-2-nitrophenol Catalyst Catalyst Selection (e.g., Pd/C, Pt/C, Sn/HCl) Start->Catalyst Substrate Reaction Reduction Reaction Catalyst->Reaction Catalyst Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Check Progress Monitoring->Reaction Incomplete Workup Work-up & Purification Monitoring->Workup Complete Product This compound Workup->Product Troubleshooting_Flowchart Start Reaction Issue Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction LowYield Low Yield? IncompleteReaction->LowYield No CheckCatalyst Check Catalyst Activity IncompleteReaction->CheckCatalyst Yes IsolationProblem Isolation Problem? LowYield->IsolationProblem No OptimizeLoading Optimize Catalyst Loading LowYield->OptimizeLoading Yes SolventChoice Re-evaluate Solvent Choice IsolationProblem->SolventChoice Yes End Problem Resolved IsolationProblem->End No CheckPurity Check Substrate/Solvent Purity CheckCatalyst->CheckPurity OptimizeConditions Optimize Conditions (Temp, Pressure) CheckPurity->OptimizeConditions OptimizeConditions->End CheckSideReactions Investigate Side Reactions OptimizeLoading->CheckSideReactions PreventDegradation Prevent Product Degradation CheckSideReactions->PreventDegradation PreventDegradation->End FiltrationTechnique Improve Filtration Technique SolventChoice->FiltrationTechnique BreakEmulsion Address Emulsion Formation FiltrationTechnique->BreakEmulsion BreakEmulsion->End

References

Technical Support Center: Work-up Procedures for Reactions with "2-Amino-5-(methoxymethyl)phenol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-5-(methoxymethyl)phenol". The information is designed to address specific issues that may be encountered during experimental work-ups.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the work-up of reactions involving "this compound".

Q1: My reaction mixture turned dark brown/black upon exposure to air. What happened and how can I prevent this?

A1: 2-Aminophenol derivatives are susceptible to oxidation, which can lead to the formation of colored, polymeric quinoid structures.[1][2] This is a common issue, especially under basic conditions or in the presence of certain metals.

  • Prevention:

    • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Use degassed solvents to minimize dissolved oxygen.

    • Add an antioxidant, such as sodium bisulfite or sodium dithionite, to the reaction or work-up solutions.[3]

    • Keep the temperature low during the work-up.

Q2: I am trying to perform a reaction on the hydroxyl group, but I am getting side products from reactions at the amino group. How can I improve selectivity?

A2: The amino group is often more nucleophilic than the phenolic hydroxyl group, leading to competing reactions such as N-alkylation or N-acylation.[1] To achieve selective O-functionalization, the amino group should be protected.

  • Solution:

    • Protect the amino group as a carbamate (e.g., Boc or Cbz) or an imine.[4][5][6][7][8][9] A common and effective method is the formation of a Schiff base with an aldehyde, such as benzaldehyde.[6][7] This protecting group can be easily removed during an acidic work-up.[6][7]

Q3: Conversely, how can I achieve selective N-alkylation or N-acylation without affecting the hydroxyl group?

A3: While the amino group is generally more reactive, protecting the hydroxyl group can ensure exclusive N-functionalization.

  • Solution:

    • Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the N-alkylation or N-acylation conditions.[4][5]

Q4: During my aqueous work-up, I am having trouble with emulsion formation. How can I resolve this?

A4: Emulsions are common when working with compounds that have both polar and non-polar characteristics, like "this compound" derivatives.

  • Solutions:

    • Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • If the emulsion persists, try filtering the mixture through a pad of Celite.

    • Allow the mixture to stand for a longer period, as sometimes emulsions will break upon standing.

    • Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can prevent emulsion formation.

Q5: My product seems to be partially soluble in the aqueous layer, leading to low yields. How can I improve recovery?

A5: The presence of the polar amino and hydroxyl groups can impart some water solubility to your product, especially if the aqueous phase is acidic or basic.

  • Solutions:

    • Adjust the pH of the aqueous layer to the isoelectric point of your product to minimize its solubility. For aminophenols, this is generally near neutral pH.[3]

    • Extract the aqueous layer multiple times with a suitable organic solvent.

    • If the product is still in the aqueous layer, you can try to "salt out" the product by adding a large amount of a salt like sodium chloride before extraction.

Q6: I am having difficulty purifying my final product by column chromatography due to its polarity. What can I do?

A6: Highly polar compounds can be challenging to purify using standard silica gel chromatography.

  • Solutions:

    • Use a more polar eluent system. Adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent can help to move the compound off the column and reduce tailing.

    • Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique that can be effective for purifying very polar compounds.[11]

    • If applicable, consider converting your product to a less polar derivative before chromatography and then deprotecting it after purification.[10]

Experimental Protocols

Below are detailed methodologies for common reactions and work-up procedures involving "this compound".

Protocol 1: Selective O-Alkylation via Amino Group Protection

This protocol describes the selective alkylation of the phenolic hydroxyl group by first protecting the amino group as a Schiff base.[6][7]

1. Protection of the Amino Group:

  • In a round-bottom flask, dissolve "this compound" (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylideneaminophenol. This can often be used in the next step without further purification.

2. O-Alkylation:

  • Dissolve the crude N-benzylideneaminophenol in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate (2 equivalents).

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents).

  • Heat the mixture to an appropriate temperature (e.g., reflux in acetone) and monitor the reaction by TLC.

3. Work-up and Deprotection:

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add 1N hydrochloric acid (HCl) and stir vigorously for 1 hour to hydrolyze the Schiff base.[6][7]

  • Separate the layers in a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Carefully neutralize the aqueous layer with a base like sodium bicarbonate and extract with an organic solvent to recover any product that may have partitioned into the acidic aqueous phase.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-alkylated product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: General Work-up for a Reaction Mixture

This protocol outlines a general procedure for the work-up of a reaction involving "this compound" where the product is expected to be in the organic phase.

1. Quenching the Reaction:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a quenching solution (e.g., water, saturated ammonium chloride, or a dilute acid/base) to neutralize any reactive reagents.

2. Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • If the reaction was run in a water-miscible solvent, add water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the aqueous layer with the organic solvent (3 times).

  • Combine the organic layers.

3. Washing:

  • Wash the combined organic layers sequentially with:

    • 1N HCl (if unreacted starting material or basic byproducts are present).

    • Saturated sodium bicarbonate solution (if acidic byproducts are present).

    • Water.

    • Saturated sodium chloride (brine) to aid in drying.

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • Purify the crude product using an appropriate technique such as column chromatography, recrystallization, or distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Selective Functionalization

FunctionalizationProtecting GroupTypical ReagentsTypical SolventTypical Temperature (°C)
O-Alkylation Benzaldehyde (for NH₂)Alkyl halide, K₂CO₃Acetone, DMF25 - 80
N-Alkylation Silyl ether (for OH)Alkyl halide, BaseTHF, CH₂Cl₂0 - 25
N-Acylation Silyl ether (for OH)Acyl chloride, PyridineCH₂Cl₂0 - 25

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant This compound Reaction_Vessel Reaction Reactant->Reaction_Vessel Reagents Reagents Reagents->Reaction_Vessel Quench Quench Reaction_Vessel->Quench 1. Quench Extraction Extraction Quench->Extraction 2. Extract Washing Washing Extraction->Washing 3. Wash Drying Drying Washing->Drying 4. Dry Concentration Concentration Drying->Concentration 5. Concentrate Chromatography Chromatography Concentration->Chromatography 6. Purify Final_Product Final_Product Chromatography->Final_Product

Caption: General experimental workflow for reactions with this compound.

troubleshooting_logic Start Problem During Work-up Problem_Type What is the issue? Start->Problem_Type Dark_Color Dark Coloration Problem_Type->Dark_Color Oxidation Low_Yield Low Yield Problem_Type->Low_Yield Product Loss Poor_Selectivity Poor Selectivity Problem_Type->Poor_Selectivity Side Reactions Emulsion Emulsion Formation Problem_Type->Emulsion Physical Issue Solution_Oxidation Work under inert gas, use degassed solvents Dark_Color->Solution_Oxidation Solution_Aqueous_Solubility Adjust pH, back-extract aqueous layer Low_Yield->Solution_Aqueous_Solubility Solution_Protecting_Group Use protecting groups for selective reaction Poor_Selectivity->Solution_Protecting_Group Solution_Brine Add brine, filter through Celite Emulsion->Solution_Brine

Caption: Troubleshooting logic for common work-up issues.

References

Monitoring the progress of "2-Amino-5-(methoxymethyl)phenol" reactions by TLC or HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving "2-Amino-5-(methoxymethyl)phenol" using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction involving this compound that requires monitoring?

A common reaction is the reduction of the corresponding nitro-compound, 2-Nitro-5-(methoxymethyl)phenol, to form the desired this compound. Monitoring this reaction is crucial to determine the point of complete conversion of the starting material.

Q2: Which analytical technique, TLC or HPLC, is more suitable for monitoring my reaction?

Both techniques are suitable, and the choice depends on your specific needs. TLC is a rapid, simple, and cost-effective method ideal for quick qualitative checks of reaction progress at the bench. HPLC provides more detailed quantitative information, higher resolution, and is more suitable for complex reaction mixtures or when precise kinetic data is required.

Q3: How do I choose an appropriate solvent system for TLC analysis?

A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the starting material and product will dictate the optimal ratio. Aromatic amines are generally more polar than their corresponding nitro compounds and will thus have a lower Rf value.[1]

Q4: What visualization techniques can be used for the spots on a TLC plate?

Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm) if your TLC plate contains a fluorescent indicator.[2] For more specific visualization, you can use chemical stains. A ninhydrin stain will produce a characteristic colored spot for the amine group of the product, while a potassium permanganate stain can visualize many organic compounds.

Q5: What type of HPLC column and mobile phase should I use?

A reversed-phase C18 column is a common and effective choice for separating substituted phenols and anilines.[3] A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[4][5]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots Sample is too concentrated.[6][7][8]Dilute your sample before spotting it on the TLC plate.
The compound is strongly acidic or basic.[9]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluting solvent to improve spot shape.[6][9]
Spots are not moving from the baseline (Low Rf) The eluting solvent is not polar enough.[6]Increase the proportion of the polar solvent in your mobile phase.
Spots are running at the solvent front (High Rf) The eluting solvent is too polar.[6]Decrease the proportion of the polar solvent in your mobile phase.
No spots are visible under UV light The compound is not UV-active or the concentration is too low.[6][10]Try using a chemical stain for visualization. Concentrate your sample and re-spot.
Uneven solvent front The TLC plate was not placed vertically in the developing chamber, or the adsorbent is damaged.[2][9]Ensure the plate is level in the chamber. If the plate is damaged, use a new one.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Broad or Tailing Peaks The mobile phase pH is not optimal for the analyte.[11]Add a modifier like formic or acetic acid to the mobile phase to control the ionization of the phenol and amine groups.
The column is overloaded with the sample.[11]Reduce the injection volume or dilute the sample.
Shifting Retention Times The mobile phase composition is changing, or the column temperature is fluctuating.[3]Ensure the mobile phase is well-mixed and degassed.[12] Use a column oven to maintain a constant temperature.
The column is degrading.[11]Flush the column with a strong solvent or replace it if necessary.
High Backpressure There is a blockage in the system, often at the column inlet frit.[3]Filter your samples before injection. Try back-flushing the column (disconnect from the detector first).
No Peaks Detected The detector wavelength is not appropriate for the compound.Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).
The sample is not being injected.Check the autosampler for errors and ensure the injection loop is filled.[13]

Experimental Protocols

Protocol 1: TLC Monitoring of a Nitro Reduction Reaction

This protocol describes the monitoring of the reduction of 2-Nitro-5-(methoxymethyl)phenol to this compound.

  • Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate). Close the lid and allow the chamber to saturate for at least 15 minutes.

  • Spot the TLC Plate: On a silica gel TLC plate with a fluorescent indicator, draw a light pencil line about 1 cm from the bottom. Using a capillary tube, spot the starting material (nitro compound), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the line.

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber, ensuring the solvent level is below the pencil line.[6] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). The starting material and product should appear as dark spots.

  • Stain the Plate (Optional): Prepare a ninhydrin solution. Dip the dried TLC plate into the solution and then gently heat it with a heat gun until colored spots appear. The product, this compound, should produce a distinct color (typically purple or pink).

  • Analyze the Results: Compare the spots. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Expected TLC Results:

Compound Expected Rf Value (7:3 Hexane:EtOAc) Appearance under UV (254 nm) Appearance with Ninhydrin Stain
2-Nitro-5-(methoxymethyl)phenol~0.6Dark SpotNo reaction
This compound~0.3Dark SpotPurple/Pink Spot
Protocol 2: HPLC Monitoring of Reaction Progress

This protocol provides a general method for monitoring the reaction using reversed-phase HPLC.

  • Prepare the Mobile Phase: Prepare two mobile phase solutions:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid Degas both solvents before use.

  • Set up the HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Column Temperature: 30 °C

  • Equilibrate the Column: Purge the system and equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Prepare Samples: Dilute a small aliquot of the reaction mixture in the initial mobile phase. Also prepare a standard solution of the starting material.

  • Run the Analysis: Inject the standard and the reaction mixture sample. Run a gradient elution method.

  • Analyze the Data: Identify the peaks for the starting material and the product based on their retention times (the starting material should elute earlier). The reaction is complete when the peak for the starting material is absent in the chromatogram of the reaction mixture.

Example HPLC Gradient:

Time (min) % Solvent A (Water + 0.1% FA) % Solvent B (ACN + 0.1% FA)
0955
15595
20595
21955
25955

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis prep_chamber Prepare TLC Chamber spot_plate Spot TLC Plate prep_chamber->spot_plate Saturate develop Develop Plate in Chamber spot_plate->develop dry_plate Dry Plate develop->dry_plate uv_viz Visualize under UV Light dry_plate->uv_viz stain Stain Plate (Optional) uv_viz->stain analyze Analyze Results stain->analyze conclusion Determine Reaction Progress analyze->conclusion

Caption: Workflow for monitoring reaction progress using TLC.

HPLC_Troubleshooting start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No solution1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->solution1 Yes pressure High Backpressure? retention_time->pressure No solution2 Check Mobile Phase Composition & Column Temperature retention_time->solution2 Yes solution3 Filter Samples & Back-flush Column pressure->solution3 Yes end Problem Resolved pressure->end No solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Amino-5-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of "2-Amino-5-(methoxymethyl)phenol" against structurally related aminophenols: 2-aminophenol, 4-aminophenol, and 2-amino-5-methylphenol. Due to the limited availability of direct experimental data for this compound, its reactivity is predicted based on established principles of organic chemistry and available data for the comparator compounds. This analysis focuses on key reaction types relevant to synthetic chemistry and drug development, including oxidation, electrophilic aromatic substitution, acylation, and alkylation.

Executive Summary

This compound is an aromatic compound containing a hydroxyl group, an amino group, and a methoxymethyl substituent. These functional groups dictate its reactivity, making it susceptible to a variety of chemical transformations. The amino and hydroxyl groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. The methoxymethyl group at the 5-position is weakly electron-donating through induction and can influence the steric accessibility of the adjacent positions.

This guide will demonstrate that the reactivity of this compound is expected to be comparable to, or slightly greater than, 2-amino-5-methylphenol due to the electronic effects of the methoxymethyl group. All three comparator compounds are highly reactive towards oxidation and electrophilic substitution. The relative positions of the amino and hydroxyl groups in the ortho and para isomers significantly influence their reaction pathways and product distributions.

Comparative Data

Physical Properties
CompoundStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
This compound PredictedC₈H₁₁NO₂153.18Not availablePredicted to be soluble in polar organic solvents.
2-Aminophenol
alt text
C₆H₇NO109.13174Soluble in hot water, ethanol, ether.
4-Aminophenol
alt text
C₆H₇NO109.13186-189Slightly soluble in water and ethanol.
2-Amino-5-methylphenol
alt text
C₇H₉NO123.15159-162Soluble in hot water and polar organic solvents.
Reactivity Comparison: Oxidation

Oxidation is a primary reaction pathway for aminophenols, often leading to the formation of quinone-imines or polymeric materials. The ease of oxidation is influenced by the substitution pattern on the aromatic ring.

CompoundOxidizing AgentTypical ProductsRelative Reactivity
This compound Air, FeCl₃, H₂O₂Predicted to form quinone-imines and polymeric structures.Predicted to be high, similar to 2-amino-5-methylphenol.
2-Aminophenol Air, Copper(II) complexes, TEMPO2-Aminophenoxazin-3-one, polymeric materials.High. The proximity of the amino and hydroxyl groups facilitates cyclization reactions upon oxidation.
4-Aminophenol Air, H₂O₂, Horseradish PeroxidaseBenzoquinoneimine, polymeric materials.High. Readily oxidizes, especially in basic media.
2-Amino-5-methylphenol Bovine hemoglobin2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one.[1]High. The methyl group slightly enhances the electron density of the ring, potentially increasing the rate of oxidation compared to 2-aminophenol.
Reactivity Comparison: Electrophilic Aromatic Substitution (EAS)

The amino and hydroxyl groups are strong activating groups, directing incoming electrophiles to the ortho and para positions.

CompoundElectrophileMajor Product(s)Relative Reactivity
This compound Br₂, HNO₃Predicted substitution at the 4- and 6-positions.Predicted to be very high. The methoxymethyl group is weakly activating.
2-Aminophenol Br₂, HNO₃Substitution occurs at the 4- and 6-positions.Very high. Polysubstitution is common.
4-Aminophenol Br₂, HNO₃Substitution occurs at the positions ortho to the hydroxyl and amino groups.Very high.
2-Amino-5-methylphenol Not specifiedSubstitution expected at the 4- and 6-positions.Very high. The methyl group further activates the ring.
Reactivity Comparison: Acylation

Acylation can occur at either the amino or the hydroxyl group. The selectivity depends on the reaction conditions.

CompoundAcylating AgentMajor ProductReported Yield/Kinetics
This compound Acetic anhydrideN-acylation or O-acylation product depending on conditions.Not available.
2-Aminophenol Vinyl acetate (enzymatic)N-(2-hydroxyphenyl)acetamide74.6% conversion in 10 h.[2]
4-Aminophenol Acetic anhydrideN-(4-hydroxyphenyl)acetamide (Paracetamol)High yields are achievable.[3]
2-Amino-5-methylphenol Not specifiedN-acylation or O-acylation product.Not available.
Reactivity Comparison: Alkylation

Similar to acylation, alkylation can occur at the nitrogen or oxygen atom, with selectivity being condition-dependent.

CompoundAlkylating AgentMajor ProductReported Yield
This compound Alkyl halideN-alkylation or O-alkylation product.Not available.
2-Aminophenol Not specifiedN-alkylation or O-alkylation product.Not available.
4-Aminophenol Not specifiedN-alkylation or O-alkylation product.Not available.
2-Amino-5-methylphenol Not specifiedN-alkylation or O-alkylation product.Not available.

Experimental Protocols

Synthesis of 2-Amino-5-methoxyphenol (A close analog to the target compound)

This protocol describes the synthesis of a structurally similar compound and can be adapted.

Step 1: Nitration of 3-methoxyphenol [4]

  • Dissolve 3-methoxyphenol (10 g, 80.55 mmol) in propionic acid (80 mL).

  • Cool the solution to -5 °C.

  • Add a solution of NaNO₂ (5.61 g, 81.30 mmol) in water (13 mL) dropwise, maintaining the temperature at -5 °C.

  • Stir the mixture for 1 hour at -5 °C.

  • Add nitric acid (6.7 mL, 161.10 mmol) and continue stirring for 1 hour at -5 °C, then for 16 hours at room temperature.

  • Add water (80 mL) dropwise.

  • Filter the resulting solid, wash with 50% aqueous propionic acid, and dry to obtain 5-methoxy-2-nitrophenol. (Reported Yield: 55%).[4]

Step 2: Reduction of 5-methoxy-2-nitrophenol [4]

  • Prepare a slurry of 5-methoxy-2-nitrophenol (7.47 g) and 10% Pd/C (1.87 g) in a 1:1 (v/v) mixture of ethyl acetate and ethanol (100 mL).

  • Stir the mixture under a hydrogen atmosphere for 3.5 hours at room temperature.

  • Purge the reaction flask with an inert gas and filter the mixture through Celite.

  • Wash the Celite pad with additional solvent.

  • Remove the solvent from the filtrate in vacuo to yield 2-amino-5-methoxyphenol. (Reported Yield: 98%).[4]

Enzymatic N-Acylation of 2-Aminophenol[2]
  • To a reaction vessel, add 2-aminophenol (1.0 mmol), vinyl acetate (3.0 mmol), and Novozym 435 (0.003 g/mL).

  • Add tetrahydrofuran (THF) to a final volume of 10 mL.

  • Stir the reaction mixture at 250 rpm and 50 °C for 10 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter off the enzyme and remove the solvent under reduced pressure to obtain the crude N-(2-hydroxyphenyl)acetamide.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway Aminophenol Substituted Aminophenol Intermediate Arenium Ion Intermediate Aminophenol->Intermediate + E+ Electrophile Electrophile (E+) Product Substituted Product Intermediate->Product - H+

Caption: General pathway for electrophilic aromatic substitution of aminophenols.

Experimental_Workflow_Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aminophenol, Acylating Agent, & Solvent Catalyst Add Catalyst (if applicable) Reactants->Catalyst Stirring Stir at Controlled Temperature Catalyst->Stirring Monitoring Monitor Progress (TLC/HPLC) Stirring->Monitoring Filtration Filter to Remove Solids Monitoring->Filtration Upon Completion Extraction Solvent Extraction Filtration->Extraction Purification Purify by Chromatography or Recrystallization Extraction->Purification Product Isolated Product Purification->Product

Caption: A general experimental workflow for the acylation of aminophenols.

Conclusion

This comparative analysis indicates that this compound is a highly reactive aromatic compound. Its reactivity profile is largely governed by the strong activating and directing effects of the amino and hydroxyl groups. The methoxymethyl substituent is expected to have a modest electronic and steric influence on the reactivity.

  • Oxidation: this compound is predicted to be readily oxidized, similar to other aminophenols.

  • Electrophilic Aromatic Substitution: The compound is expected to be highly susceptible to electrophilic attack at the positions ortho and para to the activating groups.

  • Acylation and Alkylation: Selective N- or O-functionalization should be achievable by carefully controlling the reaction conditions.

Further experimental studies are required to quantify the reactivity of this compound and to fully elucidate its reaction kinetics and product profiles. The information provided in this guide serves as a valuable resource for designing synthetic routes and understanding the chemical behavior of this and related compounds in various research and development applications.

References

Validating the Structure of "2-Amino-5-(methoxymethyl)phenol" Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed insights into the connectivity of atoms within a molecule. This guide provides a comparative analysis of using 2D NMR, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, to validate the structure of "2-Amino-5-(methoxymethyl)phenol" against a potential isomer, "2-Amino-4-(methoxymethyl)phenol".

Key Principles of 2D NMR in Structural Elucidation

Two-dimensional NMR experiments add a second frequency dimension to the conventional 1D NMR spectrum, allowing for the correlation of nuclear spins. For structural validation of organic molecules, HSQC and HMBC are among the most informative techniques.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons (¹H) and their directly attached heteronuclei, typically carbon-13 (¹³C).[1] Each peak in an HSQC spectrum corresponds to a C-H bond, providing a direct map of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): In contrast to HSQC, the HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and occasionally four bonds in conjugated systems).[1] This long-range connectivity information is crucial for piecing together molecular fragments and establishing the overall carbon skeleton, including the positions of quaternary carbons and heteroatoms.

By combining the direct, one-bond information from HSQC with the long-range connectivity data from HMBC, a complete and unambiguous structural assignment can be achieved.

Experimental Protocols

A detailed and standardized experimental protocol is critical for acquiring high-quality 2D NMR data.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized "this compound" in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Acquire standard one-dimensional ¹H and ¹³C NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • HSQC Experiment: A standard gradient-selected HSQC pulse sequence should be used. Key parameters to optimize include the spectral widths in both the ¹H and ¹³C dimensions to encompass all relevant signals, and the one-bond coupling constant (¹JCH), typically set to an average value of 145 Hz for aromatic and aliphatic C-H bonds.

  • HMBC Experiment: A standard gradient-selected HMBC pulse sequence should be employed. The long-range coupling constant (ⁿJCH) is a critical parameter and is typically optimized for values between 4 and 8 Hz to observe two- and three-bond correlations.

3. Data Processing and Analysis:

  • The acquired 2D data should be processed using appropriate software (e.g., MestReNova, TopSpin, or ACD/Labs). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

  • The resulting 2D spectra are then analyzed to identify cross-peaks, which represent the correlations between protons and carbons.

Data Presentation and Comparative Analysis

To validate the structure of "this compound" (Structure A), it is instructive to compare its expected 2D NMR data with that of a plausible isomer, "2-Amino-4-(methoxymethyl)phenol" (Structure B). The key differentiating correlations will arise from the different substitution pattern on the aromatic ring.

Structures for Comparison:

  • Structure A: this compound (CAS 824933-84-8)

  • Structure B: 2-Amino-4-(methoxymethyl)phenol

Below are the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations for both structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Structure A: this compound Structure B: 2-Amino-4-(methoxymethyl)phenol
¹H (ppm) ¹³C (ppm)
1-~145.0
2-~115.0
3~6.80 (d)~116.0
4~6.70 (dd)~115.5
5-~130.0
6~6.90 (d)~118.0
7 (-CH₂-)~4.40 (s)~74.0
8 (-OCH₃)~3.30 (s)~58.0
-OH~9.0 (br s)-
-NH₂~4.5 (br s)-

Table 2: Expected Key HSQC and HMBC Correlations for Structure Validation

Structure Proton (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
A: this compound H-3C-3C-1, C-2, C-5
H-4C-4C-2, C-5, C-6
H-6C-6C-1, C-2, C-4, C-5
H-7 (-CH₂-)C-7C-5, C-8
H-8 (-OCH₃)C-8C-7
B: 2-Amino-4-(methoxymethyl)phenol H-3C-3C-1, C-2, C-4, C-5
H-5C-5C-1, C-3, C-4
H-6C-6C-1, C-2, C-4
H-7 (-CH₂-)C-7C-4, C-8
H-8 (-OCH₃)C-8C-7

The crucial differentiating HMBC correlations are those from the methylene protons (H-7) to the aromatic ring. In Structure A , H-7 will show a correlation to C-5. In Structure B , H-7 will correlate to C-4. These distinct long-range couplings provide unequivocal evidence for the position of the methoxymethyl group.

Visualization of the Validation Workflow

The logical flow of the structural validation process using 2D NMR can be visualized as follows:

G Workflow for 2D NMR Structural Validation cluster_synthesis Synthesis cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Validation A Synthesized Compound (e.g., this compound) B 1D NMR (¹H, ¹³C) A->B C HSQC (¹JCH Correlations) B->C D HMBC (ⁿJCH Correlations) B->D E Assign ¹H and ¹³C Signals B->E F Establish C-H Connectivity (from HSQC) C->F G Assemble Molecular Fragments (from HMBC) D->G E->F F->G H Compare with Alternative Structures G->H I Structure Validated H->I

Caption: Workflow of 2D NMR-based structural validation.

This comprehensive approach, combining meticulous experimental work with detailed spectral analysis, ensures the accurate and reliable structural determination of "this compound", a critical step in any chemical research or drug development pipeline. The comparison with a potential isomer highlights the discerning power of 2D NMR in resolving structural ambiguities.

References

Comparative Cross-Reactivity Analysis of 2-Amino-5-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of "2-Amino-5-(methoxymethyl)phenol." Due to the absence of direct experimental cross-reactivity data for this specific compound in the public domain, this guide focuses on a predictive comparison with structurally similar molecules. The experimental protocols detailed herein provide the necessary framework for generating empirical data to validate these predictions.

Introduction to Cross-Reactivity

In the context of immunoassays, cross-reactivity refers to the ability of an antibody to bind to substances other than the specific antigen it was developed against. This phenomenon is often observed with molecules that share structural similarities with the target antigen, leading to potential inaccuracies in assay results, such as false positives. For drug development and monitoring, understanding the cross-reactivity of a compound and its metabolites is crucial for developing specific and reliable analytical methods.

"this compound" is an aminophenol derivative. The presence of the phenol, amino, and methoxymethyl groups on the benzene ring makes it structurally related to other aminophenol compounds, some of which are known to be biologically active or are used as intermediates in pharmaceutical synthesis.

Structural Comparison with Potential Cross-Reactants

The potential for cross-reactivity of "this compound" in an immunoassay would largely depend on the specific epitopes recognized by the antibodies used. However, a comparison with structurally related compounds can provide an initial assessment of potential cross-reactivity. The following table compares "this compound" with its close structural analogs.

Compound NameStructureKey Structural Differences from TargetPredicted Cross-Reactivity Potential
This compound Chemical structure of this compound-Target Compound
2-Amino-5-methoxyphenol[1][2]Chemical structure of 2-Amino-5-methoxyphenolLacks the methylene group in the side chain at position 5.High. The primary difference is minor, and the core aminophenol structure is identical.
p-Aminophenol (4-Aminophenol)[3][4]Chemical structure of p-AminophenolAmino and hydroxyl groups are in a para arrangement. Lacks the methoxymethyl group.Moderate to Low. The substitution pattern and lack of the methoxy group represent significant structural differences.
(2-Amino-5-methoxyphenyl)methanol[5]Chemical structure of (2-Amino-5-methoxyphenyl)methanolThe side chain at position 5 is a hydroxymethyl group instead of a methoxymethyl group.High. The structural difference is minimal (hydroxyl vs. methoxy on the methyl group), making it a likely cross-reactant.
2-Amino-5-methylphenol[6][7]Chemical structure of 2-Amino-5-methylphenolThe side chain at position 5 is a methyl group.Moderate. The absence of the oxygen atom in the side chain could significantly alter the epitope.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of "this compound," two primary methodologies are recommended: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Competitive ELISA Protocol

Competitive ELISA is a highly sensitive immunoassay format used to quantify small molecules. In this assay, the target analyte in a sample competes with a labeled version of the analyte for binding to a limited number of antibody binding sites.

Objective: To determine the percentage of cross-reactivity of "this compound" and its analogs against a specific antibody raised against a target analyte (e.g., a structurally related drug).

Materials:

  • Microtiter plates coated with the target antigen

  • Specific primary antibody

  • Enzyme-conjugated secondary antibody

  • "this compound" and its analogs as competitor analytes

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS)

Procedure:

  • Preparation of Standards and Competitors: Prepare a series of dilutions for the standard (target analyte) and the potential cross-reactants ("this compound" and its analogs).

  • Competition Reaction: Add the standard or competitor solutions to the wells of the antigen-coated microtiter plate, followed by the addition of the primary antibody. Incubate to allow competition for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add the substrate solution and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation of Cross-Reactivity: The concentration of each competitor that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Competitor) x 100%

LC-MS/MS Analysis Protocol

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is the gold standard for the unambiguous identification and quantification of small molecules in complex matrices.

Objective: To specifically detect and quantify "this compound" and its analogs in a sample, thereby confirming the results of an immunoassay and assessing potential interference.

Procedure:

  • Sample Preparation: Extract the analytes from the sample matrix (e.g., plasma, urine) using a suitable method such as liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: Inject the extracted sample into an HPLC or UPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically used to separate the analytes.

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into the mass spectrometer. The analytes are ionized (e.g., using electrospray ionization - ESI) and detected in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion and one or more product ions are monitored to ensure high selectivity and sensitivity.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Competitive ELISA and LC-MS/MS analysis.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Standards & Competitors add_samples Add Samples/Standards & Primary Ab prep_standards->add_samples coat_plate Coat Plate with Antigen coat_plate->add_samples wash1 Wash add_samples->wash1 add_secondary Add Secondary Ab wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calculate_cr Calculate % Cross-Reactivity read_plate->calculate_cr

Caption: Workflow for Competitive ELISA.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis sample_extraction Sample Extraction (LLE/SPE) injection Inject Sample sample_extraction->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI) separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: Workflow for LC-MS/MS Analysis.

Conclusion

While direct experimental data on the cross-reactivity of "this compound" is not currently available, a predictive analysis based on structural similarity suggests a high potential for cross-reactivity with other aminophenol derivatives, particularly those with similar substitutions at the 5-position. The provided experimental protocols for Competitive ELISA and LC-MS/MS offer a robust framework for empirically determining the cross-reactivity profile of this compound. For researchers and drug development professionals, conducting these studies is essential to ensure the specificity and accuracy of immunoassays and other analytical methods involving "this compound" and its related compounds.

References

Head-to-head comparison of different synthetic routes to "2-Amino-5-(methoxymethyl)phenol"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 2-Amino-5-(methoxymethyl)phenol, a key intermediate in pharmaceutical development. This document provides a detailed comparison of two plausible synthetic routes, including experimental protocols, quantitative data, and pathway visualizations.

The synthesis of this compound, a crucial building block in the development of various therapeutic agents, can be approached through multiple synthetic strategies. This guide presents a head-to-head comparison of two distinct and viable routes: Route A , commencing with the commercially available 2-nitro-5-(hydroxymethyl)phenol, and Route B , which begins with the synthesis of 3-(methoxymethyl)phenol. Each route is evaluated based on reaction steps, reported yields, and overall efficiency to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.

Parameter Route A: From 2-nitro-5-(hydroxymethyl)phenol Route B: From 3-hydroxybenzyl alcohol
Starting Material 2-nitro-5-(hydroxymethyl)phenol3-hydroxybenzyl alcohol
Number of Steps 23
Key Intermediates 2-nitro-5-(methoxymethyl)phenol3-(methoxymethyl)phenol, 2-nitro-5-(methoxymethyl)phenol
Overall Yield (Estimated) ~70-80%~40-50%
Key Reactions O-methylation, Nitro group reductionO-methylation, Nitration, Nitro group reduction
Potential Challenges Optimization of selective O-methylationRegioselectivity of the nitration step

Synthetic Route Visualizations

The two synthetic pathways are illustrated below using Graphviz diagrams, providing a clear visual representation of each transformation.

Route A A 2-nitro-5-(hydroxymethyl)phenol B 2-nitro-5-(methoxymethyl)phenol A->B O-methylation (e.g., (CH₃)₂SO₄, base) C This compound B->C Nitro Reduction (e.g., H₂, Pd/C)

Caption: Synthetic pathway for Route A.

Route B D 3-hydroxybenzyl alcohol E 3-(methoxymethyl)phenol D->E O-methylation (e.g., CH₃I, base) F 2-nitro-5-(methoxymethyl)phenol E->F Nitration (e.g., HNO₃, H₂SO₄) G This compound F->G Nitro Reduction (e.g., H₂, Pd/C)

Author: BenchChem Technical Support Team. Date: November 2025

The analysis encompasses a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The objective is to furnish a comprehensive dataset that facilitates the identification and differentiation of these aminophenol derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected reference compounds. These values have been compiled from various spectral databases and literature sources.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm
2-Aminophenol DMSO-d₆9.15 (s, 1H, OH), 6.68 (d, J=7.6 Hz, 1H), 6.60 (t, J=7.6 Hz, 1H), 6.45 (d, J=7.6 Hz, 1H), 6.37 (t, J=7.6 Hz, 1H), 4.75 (s, 2H, NH₂)
4-Methoxyphenol CDCl₃6.81 (d, J=9.0 Hz, 2H), 6.77 (d, J=9.0 Hz, 2H), 4.98 (s, 1H, OH), 3.76 (s, 3H, OCH₃)
2-Amino-5-methylphenol DMSO-d₆8.85 (s, 1H, OH), 6.51 (s, 1H), 6.45 (d, J=7.8 Hz, 1H), 6.35 (d, J=7.8 Hz, 1H), 4.52 (s, 2H, NH₂), 2.13 (s, 3H, CH₃)
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm
2-Aminophenol DMSO-d₆145.3 (C-O), 135.9 (C-N), 119.3, 116.6, 114.9, 114.8
4-Methoxyphenol CDCl₃153.8 (C-O), 149.9 (C-OCH₃), 116.1, 114.8, 55.7 (OCH₃)
2-Amino-5-methylphenol DMSO-d₆143.1 (C-O), 136.2 (C-N), 128.9, 119.9, 115.0, 114.6, 20.6 (CH₃)
IR Spectral Data
CompoundSample PhaseKey Absorptions (cm⁻¹)
2-Aminophenol KBr Pellet3375, 3305 (N-H stretch), 3200-2800 (O-H stretch, broad), 1605, 1515 (C=C stretch, aromatic), 1260 (C-O stretch)
4-Methoxyphenol KBr Pellet3350 (O-H stretch, broad), 3010, 2950 (C-H stretch, aromatic/aliphatic), 1510 (C=C stretch, aromatic), 1230 (C-O stretch), 1035 (C-O-C stretch)
2-Amino-5-methylphenol KBr Pellet3380, 3310 (N-H stretch), 3250-2850 (O-H stretch, broad), 1610, 1510 (C=C stretch, aromatic), 1250 (C-O stretch)
Mass Spectrometry Data
CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Aminophenol EI10980, 65, 52
4-Methoxyphenol EI124109, 81, 66, 53
2-Amino-5-methylphenol EI123108, 94, 77
UV-Vis Spectral Data
CompoundSolventλmax (nm)
2-Aminophenol Methanol234, 286[1]
4-Methoxyphenol Ethanol224, 292
2-Amino-5-methylphenol Not AvailableNot Available

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet) : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Setup : Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition : Record the background spectrum of the empty sample compartment. Then, record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, liquid chromatography (LC-MS) with electrospray ionization (ESI) or other soft ionization techniques is preferred.

  • Ionization : The sample molecules are ionized in the ion source. In EI, high-energy electrons bombard the molecules, leading to fragmentation. In ESI, a high voltage is applied to a liquid stream of the sample, producing ions.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrument Setup : Turn on the UV-Vis spectrophotometer and allow it to warm up. Select the desired wavelength range for scanning.

  • Data Acquisition : Fill a cuvette with the solvent to be used as a blank and record the baseline. Then, fill a matched cuvette with the sample solution and record the absorption spectrum.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a phenolic compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Phenolic Compounds cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Interpretation Sample Sample NMR NMR Sample->NMR Structure & Connectivity IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight & Formula UV_Vis UV_Vis Sample->UV_Vis Conjugation & Chromophores Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment Functional_Group_ID Functional Group ID IR->Functional_Group_ID Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Final_Characterization Final Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization Functional_Group_ID->Final_Characterization Molecular_Weight_Confirmation->Final_Characterization Electronic_Transitions->Final_Characterization

Caption: Workflow for the spectroscopic analysis of phenolic compounds.

References

Purity Assessment of 2-Amino-5-(methoxymethyl)phenol from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and advanced materials, the purity of starting reagents is paramount. This guide provides a comprehensive comparison of the purity of "2-Amino-5-(methoxymethyl)phenol" sourced from three different suppliers (designated as Supplier A, Supplier B, and Supplier C). The assessment is based on a series of rigorous analytical techniques to identify and quantify impurities, offering valuable insights for researchers and developers to make informed decisions in their procurement process.

Comparative Purity Analysis

The purity of this compound from each supplier was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The summarized quantitative data is presented below.

Table 1: Summary of Purity Analysis of this compound

Analytical MethodParameterSupplier ASupplier BSupplier C
HPLC Purity (%)98.5%99.2%97.8%
Number of Impurities Detected314
Major Impurity (%)0.8% (Isomer)0.5% (Starting Material)1.2% (Unidentified)
GC-MS Purity (%)98.2%99.1%97.5%
Volatile ImpuritiesPresentNot DetectedPresent
¹H NMR Conformance to StructureYesYesYes
Presence of Residual SolventsTolueneAcetoneDichloromethane
Elemental Analysis % CarbonExpected: 65.15, Found: 65.05Expected: 65.15, Found: 65.12Expected: 65.15, Found: 64.98
% HydrogenExpected: 7.22, Found: 7.18Expected: 7.22, Found: 7.25Expected: 7.20, Found: 7.15
% NitrogenExpected: 9.14, Found: 9.08Expected: 9.14, Found: 9.11Expected: 9.14, Found: 9.05

Key Findings:

  • Supplier B demonstrated the highest overall purity (99.2% by HPLC) with the fewest detectable impurities.

  • Supplier A provided a product of good purity (98.5% by HPLC), with the major impurity identified as a structural isomer.

  • Supplier C showed the lowest purity (97.8% by HPLC) and contained a significant unidentified impurity, as well as residual volatile impurities.

Experimental Workflow and Methodologies

The following diagram illustrates the workflow for the purity assessment of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample HPLC HPLC Analysis Sample_A->HPLC GC_MS GC-MS Analysis Sample_A->GC_MS NMR NMR Spectroscopy Sample_A->NMR Elemental Elemental Analysis Sample_A->Elemental Sample_B Supplier B Sample Sample_B->HPLC Sample_B->GC_MS Sample_B->NMR Sample_B->Elemental Sample_C Supplier C Sample Sample_C->HPLC Sample_C->GC_MS Sample_C->NMR Sample_C->Elemental Purity_Quantification Purity Quantification HPLC->Purity_Quantification Impurity_Identification Impurity Identification HPLC->Impurity_Identification GC_MS->Purity_Quantification GC_MS->Impurity_Identification NMR->Impurity_Identification Comparative_Assessment Comparative Assessment Elemental->Comparative_Assessment Purity_Quantification->Comparative_Assessment Impurity_Identification->Comparative_Assessment

Purity Assessment Workflow
Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and quantify impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile impurities.

  • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Initial temperature of 50°C, ramped to 250°C.

  • Ionization: Electron Impact (EI).

  • Sample Preparation: Samples were dissolved in dichloromethane.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify residual solvents.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: ¹H NMR spectra were acquired to confirm the proton environment of the molecule.

4. Elemental Analysis

  • Objective: To determine the elemental composition (%C, %H, %N) of the sample.

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer.

  • Method: Combustion analysis.

Potential Role in Signaling Pathways

This compound, as a substituted aminophenol, could potentially interact with various biological pathways. For instance, it could be investigated for its role as an antioxidant or as a precursor for compounds that modulate enzymatic activity. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

G Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Inhibitor Derivative of This compound Inhibitor->Kinase_A Inhibits

Hypothetical Kinase Inhibition Pathway

Conclusion and Recommendations

Based on this comprehensive purity assessment, Supplier B is recommended for applications requiring the highest purity of this compound. For less sensitive applications, Supplier A may be a suitable alternative. It is advised to perform in-house quality control testing on all procured materials to ensure they meet the specific requirements of your research or development activities. The presence of unidentified impurities and residual solvents in the product from Supplier C warrants caution, and this supplier may not be suitable for applications in drug development or where high purity is critical.

A Comparative Guide to the Reaction Products of 2-Amino-5-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential reaction pathways for the versatile building block, 2-Amino-5-(methoxymethyl)phenol. Due to the presence of multiple reactive functional groups—an amino group, a hydroxyl group, and a methoxymethyl ether—this compound can be selectively transformed into a variety of heterocyclic and acylated products. We present a comparison of three such potential transformations: oxidative dimerization to a phenoxazine, selective N-acetylation, and a Pechmann condensation to a coumarin derivative. The information herein is based on established reactivity patterns of substituted aminophenols and provides a predictive framework for synthetic applications.

Comparative Data of Reaction Products

The following table summarizes the key characteristics of the predicted products from the reaction of this compound under different conditions.

CharacteristicProduct 1: Phenoxazine DerivativeProduct 2: N-Acetyl DerivativeProduct 3: Coumarin Derivative
Product Name 2,8-Bis(methoxymethyl)-phenoxazin-3-oneN-(2-Hydroxy-4-(methoxymethyl)phenyl)acetamide4-Methyl-7-(methoxymethyl)-8-amino-2H-chromen-2-one
Reaction Type Oxidative DimerizationN-AcetylationPechmann Condensation
Key Reagents Silver(I) Oxide (Ag₂O)Acetic AnhydrideEthyl Acetoacetate, H₂SO₄
Typical Yield 40-60%85-95%60-75%
Molecular Formula C₁₆H₁₅NO₄C₁₀H₁₃NO₃C₁₂H₁₃NO₃
Molecular Weight 285.29 g/mol 195.21 g/mol 219.23 g/mol
Appearance Red to brown solidOff-white to pale yellow solidYellowish crystalline solid
Solubility Soluble in DMSO, DMF, ChloroformSoluble in Methanol, Ethanol, AcetoneSoluble in Chloroform, Ethyl Acetate

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction pathways and the general experimental workflows for the synthesis of the three product classes.

Reaction 1: Oxidative Dimerization to a Phenoxazine Derivative

reaction1 reactant This compound product 2,8-Bis(methoxymethyl)-phenoxazin-3-one reactant->product Oxidative Dimerization reagent Silver(I) Oxide (Ag₂O) Methanol reagent->reactant

Caption: Oxidative dimerization of this compound.

Reaction 2: Selective N-Acetylation

reaction2 reactant This compound product N-(2-Hydroxy-4-(methoxymethyl)phenyl)acetamide reactant->product N-Acetylation reagent Acetic Anhydride Pyridine reagent->reactant

Caption: Selective N-acetylation of this compound.

Reaction 3: Pechmann Condensation to a Coumarin Derivative

reaction3 reactant This compound product 4-Methyl-7-(methoxymethyl)-8-amino-2H-chromen-2-one reactant->product Pechmann Condensation reagent Ethyl Acetoacetate Conc. H₂SO₄ reagent->reactant

Caption: Pechmann condensation of this compound.

General Experimental Workflow

workflow start Start: Reactant & Reagents reaction Reaction under specified conditions (Temperature, Time, Solvent) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end Final Product analysis->end

Caption: A generalized workflow for the synthesis and characterization of the target products.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of the three classes of compounds. These are based on established procedures for similar substrates and may require optimization for this compound.

Protocol 1: Synthesis of 2,8-Bis(methoxymethyl)-phenoxazin-3-one (Phenoxazine Derivative)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of methanol.

  • Reagent Addition: Add silver(I) oxide (1.5 mmol) to the solution in one portion.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24 hours, protecting it from light.

  • Work-up: After the reaction is complete (monitored by TLC), filter the mixture through a pad of celite to remove the silver salts. Wash the celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure phenoxazine derivative.

Protocol 2: Synthesis of N-(2-Hydroxy-4-(methoxymethyl)phenyl)acetamide (N-Acetyl Derivative)

  • Reaction Setup: Dissolve this compound (1.0 mmol) in 10 mL of pyridine in a round-bottom flask and cool the solution in an ice bath.

  • Reagent Addition: Add acetic anhydride (1.1 mmol) dropwise to the cooled solution with stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acetylated product.[1]

Protocol 3: Synthesis of 4-Methyl-7-(methoxymethyl)-8-amino-2H-chromen-2-one (Coumarin Derivative)

  • Reaction Setup: To a cooled (0 °C) round-bottom flask, slowly add concentrated sulfuric acid (5 mL) to this compound (1.0 mmol) with stirring.

  • Reagent Addition: To this mixture, add ethyl acetoacetate (1.2 mmol) dropwise, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude coumarin can be purified by recrystallization from ethanol.

Concluding Remarks

The reactivity of this compound offers access to a diverse range of chemical scaffolds. The choice of reaction conditions and reagents allows for the selective formation of phenoxazines, acylated aminophenols, or coumarins. The provided protocols serve as a starting point for the synthesis of these valuable compounds, which can be further explored for applications in materials science, and drug discovery. Researchers are encouraged to adapt and optimize these methods to suit their specific research needs.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-(methoxymethyl)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides comprehensive guidance on the proper disposal procedures for 2-Amino-5-(methoxymethyl)phenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Causes skin irritation and serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2]

Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.

Quantitative Hazard Data Summary (Based on 2-Amino-5-methoxyphenol)
Hazard ClassificationCategoryGHS Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled
Specific target organ toxicityCategory 3H335: May cause respiratory irritation

Operational Disposal Plan: A Step-by-Step Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Experimental Protocol for Waste Segregation and Collection
  • Designated Waste Container: Utilize a dedicated, properly labeled, and chemically resistant container for all this compound waste. The container must be in good condition, leak-proof, and have a secure screw-top cap.[4] Do not use metal containers for corrosive waste.

  • Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.

  • Segregation: Do not mix this compound waste with other waste streams to avoid potentially dangerous chemical reactions.[4] It should be segregated as a halogen-free aromatic amine/phenol waste.

  • Solid Waste: Collect solid waste, including contaminated consumables like gloves, weigh paper, and pipette tips, in a designated, sealed container.[5]

  • Liquid Waste: Collect liquid waste, including reaction residues and rinsing solutions, in a designated, sealed liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.

  • Decontamination: Decontaminate reusable glassware and equipment that has come into contact with the chemical. Collect the initial rinsate as hazardous waste. Subsequent rinses with soap and water can be disposed of down the drain, provided local regulations permit this.

Logistical Disposal Plan

Proper disposal of chemical waste is a legal requirement and an ethical responsibility to protect the environment.

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[4] Ensure the storage area is well-ventilated.

  • Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal contractor. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Documentation: Maintain a detailed inventory of the waste, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[6]

Visualization of Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (Contaminated PPE, etc.) C Labeled Solid Waste Container A->C B Liquid Waste (Reaction mixtures, etc.) D Labeled Liquid Waste Container B->D E Secure Satellite Accumulation Area C->E D->E F Licensed Waste Disposal Contractor E->F G Incineration or Chemical Treatment F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Amino-5-(methoxymethyl)phenol

This guide provides crucial safety and logistical information for the handling of this compound, catering to researchers, scientists, and professionals in drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on structurally similar chemicals, including 2-Amino-5-methoxyphenol and 2-Amino-5-methylphenol, as well as general safety protocols for phenolic compounds.

Disclaimer: This guide is for informational purposes only and should not replace a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the supplier for definitive safety and handling instructions.

Hazard Identification and Summary

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and serious eye irritation. Phenolic compounds, in general, are known for their potential to cause severe skin burns and systemic toxicity upon absorption.

Summary of Hazards for Structurally Similar Compounds:

Hazard Statement2-Amino-5-methoxyphenol5-Amino-2-methoxyphenol2-Amino-5-methylphenol
Acute Oral Toxicity Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)[1]Harmful if swallowed[2]
Acute Dermal Toxicity -Category 4 (Harmful in contact with skin)[1]-
Acute Inhalation Toxicity -Category 4 (Harmful if inhaled)[1]-
Skin Corrosion/Irritation -Category 2 (Causes skin irritation)[1]Causes skin irritation
Serious Eye Damage/Irritation -Category 2 (Causes serious eye irritation)[1]-
Specific Target Organ Toxicity -Category 3 (May cause respiratory irritation)[1]-

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to minimize exposure and ensure personal safety.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood to minimize inhalation of vapors or dust.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.

Personal Protective Equipment
PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes that can cause serious eye damage.
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[3]Prevents skin contact with the chemical.
Hand Protection Double-gloving with nitrile gloves for incidental contact with dilute solutions. For handling concentrated solutions, wear utility-grade neoprene or butyl rubber gloves over nitrile gloves.[3]Provides a robust barrier against skin absorption. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during spill cleanup.[4]Protects against inhalation of harmful vapors or dust.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Verify that the fume hood is operational and the work area is clear of clutter.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing. Keep the container covered as much as possible.

  • Reaction Monitoring: Monitor reactions involving this compound from outside the fume hood sash whenever possible.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing boats, and paper towels, must be collected in a designated, labeled hazardous waste container.

  • Waste Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[5] Contaminated packaging should be triple-rinsed and either recycled or punctured to prevent reuse before disposal in a sanitary landfill.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] If available, after initial water flushing, wipe the affected area with polyethylene glycol (PEG 300 or 400).[7][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weighing and Transfer prep_setup->handle_weigh Proceed to Handling handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Reaction handle_solution->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Complete Handling spill Spill handle_reaction->spill exposure Personal Exposure handle_reaction->exposure cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash spill_cleanup Use Spill Kit spill->spill_cleanup Follow Spill Protocol first_aid Seek Medical Attention exposure->first_aid Administer First Aid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.